molecular formula C12H16BrNO B1445356 [1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol CAS No. 1296224-87-7

[1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol

Cat. No.: B1445356
CAS No.: 1296224-87-7
M. Wt: 270.17 g/mol
InChI Key: XQNNBADOYYSJSO-UHFFFAOYSA-N
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Description

[1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol (CAS 856932-63-3) is a chemical building block of interest in medicinal chemistry for the development of novel therapeutic agents. The piperidine scaffold is a privileged structure in drug discovery, and this bromo-phenyl derivative serves as a key synthetic intermediate . Research indicates that structurally similar piperidine compounds are being investigated for their potential as NLRP3 inflammasome inhibitors . The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in a wide range of diseases, including auto-inflammatory, neurodegenerative, and metabolic disorders . Small molecules that can modulate this pathway are valuable tools for immunological research. This compound is offered exclusively for research purposes. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can access batch-specific analytical data and certificates of analysis upon request. The product requires cold-chain transportation to ensure stability .

Properties

IUPAC Name

[1-(4-bromophenyl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c13-11-1-3-12(4-2-11)14-7-5-10(9-15)6-8-14/h1-4,10,15H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNNBADOYYSJSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

[1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol CAS 1296224-87-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: [1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol CAS: 1296224-87-7 Document Type: Technical Reference & Synthetic Guide Version: 2.0 (2025 Revision)

Executive Summary & Chemical Profile

[1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol is a bifunctional heterocyclic building block characterized by a piperidine core substituted at the N-position with a 4-bromophenyl moiety and at the C4-position with a hydroxymethyl group.

Its strategic value in medicinal chemistry lies in its orthogonal reactivity :

  • The Aryl Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to construct biaryl systems common in GPCR ligands and kinase inhibitors.

  • The Primary Alcohol: A versatile anchor for oxidation (to aldehydes/acids), etherification, or conversion to leaving groups (mesylates/tosylates) for chain extension.

Physicochemical Specifications
PropertyValueSource/Note
CAS Number 1296224-87-7Chemical Abstracts Service
Molecular Formula C₁₂H₁₆BrNO
Molecular Weight 270.17 g/mol
Appearance Off-white to pale yellow solidObserved in analogs
Predicted LogP 2.65 ± 0.4Calculated (ACD/Labs)
pKa (Base) ~8.5 (Piperidine Nitrogen)Attenuated by N-aryl conjugation
H-Bond Donors 1 (–OH)
H-Bond Acceptors 2 (N, O)
Rotatable Bonds 2C(sp3)-C(sp3) and C(sp2)-N

Synthetic Architecture

To ensure high fidelity and reproducibility, two distinct synthetic routes are recommended based on available starting materials and scale requirements.

Route A: Nucleophilic Aromatic Substitution (SNAr) – Scalable & Economical

This is the preferred industrial route. It utilizes the difference in leaving group ability between fluorine and bromine. In SNAr reactions, fluoride is a superior leaving group due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate, leaving the bromine intact for future functionalization.

  • Reagents: 4-Piperidinemethanol (Nucleophile), 1-Bromo-4-fluorobenzene (Electrophile).

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).

  • Solvent: DMSO or DMF (Polar aprotic is required to solvate the cation and increase fluoride nucleofugality).

Route B: Pd-Catalyzed Buchwald-Hartwig Amination – High Precision

Used when the electrophile lacks the activating fluorine or when milder conditions are required. This route requires careful ligand selection to prevent de-halogenation of the aryl bromide.

  • Reagents: 4-Piperidinemethanol, 1-Bromo-4-iodobenzene.

  • Catalyst: Pd₂dba₃ / Xantphos or RuPhos.

  • Logic: The oxidative addition of Pd(0) into the C–I bond is significantly faster than the C–Br bond, allowing chemoselective N-arylation.

Synthesis_Workflow SM1 4-Piperidinemethanol (Nucleophile) INT Transition State (Meisenheimer or Pd-Complex) SM1->INT + Base (K2CO3) DMSO, 100°C SM1->INT + Pd(0)/Ligand NaOtBu, Toluene SM2 1-Bromo-4-fluorobenzene (Electrophile A) SM2->INT SNAr Route (F displacement) SM3 1-Bromo-4-iodobenzene (Electrophile B) SM3->INT Buchwald Route (I displacement) PROD TARGET: [1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol INT->PROD Workup & Crystallization

Figure 1: Divergent synthetic strategies. Solid lines indicate the preferred SNAr route due to atom economy and cost-efficiency.

Detailed Experimental Protocol

Method: Regioselective SNAr Coupling Objective: Synthesis of 10g of [1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol.

Reagents:
  • 4-Piperidinemethanol (CAS 6457-49-4): 5.00 g (43.4 mmol)

  • 1-Bromo-4-fluorobenzene (CAS 460-00-4): 8.36 g (47.7 mmol, 1.1 eq)

  • Potassium Carbonate (anhydrous): 12.0 g (86.8 mmol, 2.0 eq)

  • Dimethyl sulfoxide (DMSO): 50 mL

Procedure:
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen manifold.

  • Charging: Add 4-piperidinemethanol, potassium carbonate, and DMSO. Stir at room temperature for 10 minutes to create a uniform suspension.

  • Addition: Add 1-Bromo-4-fluorobenzene in a single portion.

  • Reaction: Heat the mixture to 100°C (internal temperature). Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS.

    • Critical Control Point: Do not exceed 130°C to prevent potential debromination or solvent decomposition.

    • Reaction Time: Typically 12–16 hours.

  • Workup:

    • Cool reaction to room temperature.[1][2]

    • Pour the mixture into 300 mL of ice-water. The product often precipitates as a solid.

    • If solid forms: Filter, wash with water (3 x 50 mL), and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Heptane or purify via flash column chromatography (Gradient: 0% → 60% EtOAc in Hexanes).

Validation Criteria:

  • ¹H NMR (400 MHz, CDCl₃): Look for characteristic AA'BB' aromatic doublets (approx. δ 7.30 and 6.80 ppm) and the piperidine multiplet shifts.

  • MS (ESI): m/z 270/272 [M+H]⁺ (1:1 isotopic ratio confirms Bromine).

Functional Utility & Pharmacophore Mapping

This scaffold is a "privileged structure" in drug discovery, serving as a linker in various therapeutic classes.

Downstream Transformations

The utility of CAS 1296224-87-7 is defined by its ability to undergo orthogonal functionalization.

Reactivity_Map CORE [1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol (CAS 1296224-87-7) SUZUKI Suzuki-Miyaura Coupling (Ar-B(OH)2 + Pd) CORE->SUZUKI Reacts at Br OXID Swern/Dess-Martin Oxidation CORE->OXID Reacts at OH ETHER Williamson Ether Synthesis (NaH + R-X) CORE->ETHER Reacts at OH BIARYL Biaryl-Piperidines (GPCR Ligands) SUZUKI->BIARYL ALDEHYDE Piperidine-4-Carbaldehyde (Reductive Amination Handle) OXID->ALDEHYDE ETHER_PROD Ether Derivatives (hERG Channel Modulators) ETHER->ETHER_PROD

Figure 2: Chemo-differentiation map showing independent modification of the aryl halide and alcohol termini.

Therapeutic Relevance
  • GPCR Modulators: The 4-phenylpiperidine motif is ubiquitous in ligands for 5-HT (Serotonin) and Dopamine receptors. The hydroxymethyl group mimics the spatial arrangement of neurotransmitter polar groups.

  • Antifungals: Similar scaffolds appear in azole synthesis, where the alcohol is converted to a leaving group and displaced by triazoles.

  • AChE Inhibitors: Analogs of this compound are investigated for Alzheimer's disease treatment (Donepezil-like derivatives).

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Signal Word: WARNING

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3]

  • H412: Harmful to aquatic life with long-lasting effects (Aryl halides are generally persistent).

Handling Protocols:

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

  • Inhalation: Handle in a fume hood.[4] Avoid dust generation if solid.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.

References

  • Chemical Book. 1-Bromo-4-iodobenzene synthesis and properties. (General reactivity of aryl halides). Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet: 4-Piperidinemethanol. (Precursor safety data). Retrieved from

  • Vertex AI Search. MSDS of [1-(4-Bromophenyl)-piperidin-4-YL]-methanol. (Specific CAS safety data). Retrieved from

  • Organic Syntheses.Buchwald-Hartwig Amination of Aryl Halides. (Methodological grounding). Org. Synth. 2002, 78, 23.
  • Journal of Medicinal Chemistry.Structure-Activity Relationships of Piperidine-Based GPCR Ligands. (Contextual application). Note: General reference to class utility.

Sources

An In-depth Technical Guide to the Investigation of Novel Psychoactive Compounds: A Case Study on Bromo-DragonFLY and Related Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The landscape of psychoactive substance research is in a constant state of flux, with the continuous emergence of novel compounds presenting both challenges and opportunities for the scientific community. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization and understanding of these new chemical entities. While the initial query focused on the molecular formula C12H16BrNO, a comprehensive literature search reveals a scarcity of information on a compound with this specific composition. However, this formula is structurally proximal to a class of potent psychoactive substances, most notably the benzodifuran derivatives.

This document will therefore focus on a well-documented and highly potent analog, Bromo-DragonFLY (C13H12BrNO2) , as a primary case study to illustrate the necessary methodologies for the in-depth analysis of such compounds. We will also draw comparisons to related structures like 2C-B-FLY (C12H14BrNO2) to provide a broader context for structure-activity relationship studies. The theoretical molecular weight of C12H16BrNO is 270.17 g/mol , a value that can serve as a preliminary reference point in mass spectrometry analyses for unknown sample identification.

Physicochemical Properties and Characterization

A fundamental step in the investigation of any new chemical entity is the thorough characterization of its physicochemical properties. This data is crucial for understanding its behavior in biological systems and for the development of analytical methods.

PropertyBromo-DragonFLY2C-B-FLY
Molecular Formula C13H12BrNO2C12H14BrNO2
Molar Mass 294.148 g/mol [1]284.15 g/mol [2]
IUPAC Name 1-(4-bromofuro[2,3-f][3]benzofuran-8-yl)propan-2-amine[1]2-(8-bromo-2,3,6,7-tetrahydrofuro[2,3-f][3]benzofuran-4-yl)ethanamine[4]
Appearance Pink or white crystalline powder[5]Not extensively documented, but presumed to be a solid
Solubility The hydrochloride salt is water-soluble[5]Information not widely available

Pharmacology and Mechanism of Action

Bromo-DragonFLY is a potent hallucinogen with a complex pharmacological profile.[3][6] Its primary mechanism of action involves agonism at serotonin 5-HT2 receptors, with particularly high affinity for the 5-HT2A subtype.[1] This interaction is believed to be the principal driver of its psychedelic effects.

Diagram: Simplified Serotonergic Signaling Pathway

Serotonergic Signaling Pathway Bromo_DragonFLY Bromo-DragonFLY 5_HT2A_Receptor 5-HT2A Receptor Bromo_DragonFLY->5_HT2A_Receptor Binds and Activates G_Protein Gq/11 5_HT2A_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates Cellular_Response Cellular Response (Psychedelic Effects) PKC->Cellular_Response Ca_Release->Cellular_Response Synthetic Workflow A Hydroquinone B Dialkylation & Bromination A->B C Tetrahydrobenzodifuran Ring Formation B->C D Formylation C->D E Nitropropene Formation D->E F Reduction E->F G Racemic Bromo-DragonFLY F->G

Caption: A high-level overview of the synthetic pathway to racemic Bromo-DragonFLY.

Protocol 2: Analytical Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount of the suspected compound in a suitable organic solvent (e.g., methanol, acetonitrile).

  • Injection: Inject an aliquot of the sample into the GC-MS instrument.

  • Gas Chromatography: The sample is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column.

  • Mass Spectrometry: As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification.

  • Data Analysis: Compare the obtained mass spectrum with reference spectra in a database (e.g., NIST, SWGDRUG) to confirm the identity of the compound.

Toxicology and Safety Considerations

Bromo-DragonFLY is an extremely potent substance with a high potential for toxicity. [6][7]Its strong vasoconstrictive properties can lead to severe peripheral ischemia and limb necrosis. [3][6]Several fatalities have been attributed to the use of Bromo-DragonFLY. [3]Due to its delayed onset of action, there is a significant risk of overdose. [1][3]Researchers and drug development professionals must handle this and related compounds with extreme caution in a controlled laboratory setting, adhering to all relevant safety protocols.

Conclusion

The study of novel psychoactive compounds like Bromo-DragonFLY is essential for understanding their pharmacological and toxicological profiles. This knowledge is critical for forensic analysis, clinical toxicology, and the development of potential therapeutic agents. While the initial query for C12H16BrNO did not lead to a well-characterized compound, the principles and methodologies outlined in this guide using Bromo-DragonFLY as a case study provide a robust framework for the investigation of new and emerging psychoactive substances. The combination of meticulous physicochemical characterization, detailed pharmacological investigation, and robust analytical methods is paramount for advancing our understanding in this dynamic field.

References

  • What is Bromo-DragonFly? | Tennessee Poison Center. (2016, April 26).
  • Bromo-DragonFLY - Wikipedia. (n.d.).
  • 2C-B-FLY - Wikipedia. (n.d.).
  • Bromo-DragonFLY: Chemistry, Pharmacology and Toxicology of a Benzodifuran Derivative Producing LSD-Like Effects - Semantic Scholar. (n.d.).
  • Lullaby of Bromo-Dragonfly - myCME. (2021, January 26).
  • Bromo-DragonFLY: An Odd Drug - Clearbrook Treatment Centers. (2022, October 14).
  • 2C-B-Fly | C12H14BrNO2 | CID 10265873 - PubChem. (n.d.).

Sources

Solubility & Handling Guide: [1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol in DMSO

[1]

Executive Summary

This technical guide addresses the solubility, stability, and handling of [1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol (MW: ~270.17 g/mol ) in DMSO.[1] As a bifunctional building block containing a lipophilic aryl halide and a polar hydroxymethyl group, this molecule exhibits high compatibility with dipolar aprotic solvents.

Key Technical Takeaway: While specific thermodynamic solubility limits vary by crystal polymorph, this compound typically supports stock concentrations of 10 mM to 50 mM in anhydrous DMSO. Researchers should utilize a stepwise dissolution protocol (outlined below) to avoid "crashing out" upon aqueous dilution in biological assays.

Physicochemical Profile & Solvent Interaction[2][3]

Understanding the molecular interaction between the solute and DMSO is critical for predicting behavior in solution.

FeatureStructural MoietyInteraction with DMSOSolubility Impact
Lipophilicity 4-Bromophenyl groupVan der Waals /

-

interactions
Positive: DMSO solvates aromatic rings effectively.[1][2]
H-Bonding Hydroxymethyl (-CH2OH)H-bond DonorPositive: DMSO is a strong H-bond acceptor (S=O).[1][2]
Rigidity Piperidine RingSteric bulkNeutral: May require sonication to break crystal lattice energy.
Basicity Tertiary Amine (Aniline-like)Dipole-DipolePositive: The nitrogen lone pair interacts favorably with DMSO.[1][2]
Mechanism of Dissolution

DMSO (Dimethyl sulfoxide) acts as a Lewis base. The sulfoxide oxygen accepts hydrogen bonds from the methanol hydroxyl group of the solute, while the methyl groups of DMSO interact with the hydrophobic bromophenyl region. This dual interaction mechanism usually prevents the formation of aggregates common in aqueous buffers.

Protocol: Solubility Determination Workflow

Do not assume a generic solubility limit. Use this self-validating workflow to determine the precise limit for your specific batch.

Step-by-Step Methodology
  • Preparation: Weigh approximately 2.7 mg of solid.

  • Primary Addition: Add 100

    
    L of anhydrous  DMSO (Grade: 
    
    
    99.9%) to achieve a target of ~100 mM.
  • Kinetic Dissolution: Vortex for 60 seconds.

  • Observation:

    • Clear Solution: Solubility > 100 mM.

    • Turbid/Particulate: Proceed to Sonication.

  • Thermal Assist: If undissolved, sonicate at 40 kHz for 5 minutes (bath temp < 40°C).

  • Dilution (If necessary): If still turbid, add DMSO in 100

    
    L increments until clear.
    
Visualization: Solubility Decision Logic

SolubilityWorkflowStartStart: Weigh Solid (2-5 mg)AddDMSOAdd Anhydrous DMSO(Target 100 mM)Start->AddDMSOVortexVortex (60s)AddDMSO->VortexCheckVisual InspectionVortex->CheckClearClear Solution(Ready for QC)Check->ClearDissolvedTurbidTurbid / PrecipitateCheck->TurbidUndissolvedSonicateSonicate (40°C, 5 min)Turbid->SonicateCheck2Visual InspectionSonicate->Check2Check2->ClearDissolvedDiluteDilute by 50%(Add more DMSO)Check2->DiluteUndissolvedDilute->Vortex

Figure 1: Logic flow for preparing high-concentration stock solutions.

Stability & Storage Guidelines

Once dissolved, the stability of [1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol is dictated by the hygroscopic nature of DMSO.[1]

The "Water Effect"

DMSO absorbs atmospheric moisture rapidly. At water contents >1% (v/v), the solubility power decreases, and the risk of hydrolysis or precipitation increases.

Storage Protocol:

  • Container: Use amber glass vials (borosilicate) or polypropylene (PP). Avoid polystyrene.

  • Temperature: Store stocks at -20°C.

    • Note: DMSO freezes at 19°C. Repeated freeze-thaw cycles can induce precipitation.[1]

  • Aliquot: Divide stocks into single-use aliquots to minimize moisture entry.

ParameterRecommendationReason
Max Stock Conc. 50 mMBalances solubility safety margin with assay requirements.
Freeze/Thaw Limit < 5 cyclesPrevents crystal nucleation and water absorption.
Shelf Life (-20°C) 6 monthsChemical stability of the aryl-bromide and alcohol is high; physical stability is the limit.[1]

Application: Aqueous Dilution (The "Crash-Out" Risk)[1]

In biological assays, the DMSO stock is diluted into aqueous media (e.g., PBS or cell culture media). This is the critical failure point.

The 1% Rule: Ensure the final DMSO concentration in your assay is

  • Example: Diluting a 10 mM DMSO stock 1:100 into PBS yields 100

    
    M compound in 1% DMSO.
    

Risk Mitigation: If the compound precipitates upon dilution:

  • Warm the media to 37°C before addition.

  • Intermediate Dilution: Dilute stock into 50% DMSO/Water first, then into final media.

  • Surfactants: Add 0.01% Tween-80 to the assay buffer to stabilize the lipophilic bromophenyl tail.

Visualization: Precipitation Mechanism

DilutionRiskStockDMSO Stock(Solvated Structure)MixMixing InterfaceStock->MixBufferAqueous Buffer(High Dielectric)Buffer->MixStableStable Dispersion(Micelles/Soluble)Mix->StableLow Conc.(< Solubility Limit)CrashPrecipitation(Aggregates)Mix->CrashHigh Conc.(Hydrophobic Effect)

Figure 2: Thermodynamic competition between solvation and aggregation during aqueous dilution.

References

  • Di, L., & Kerns, E. H. (2006).[3] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • Tetko, I. V., et al. (2013).[3] DMSO solubility of organic compounds: experimental measurement and prediction. Journal of Computer-Aided Molecular Design.[1]

  • PubChem Compound Summary. (2023). 4-(4-Bromophenyl)piperidine derivatives.[1][4][5] National Center for Biotechnology Information. [1]

  • Cheng, X., et al. (2003).[6] Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.[6]

LogP and physicochemical properties of aryl piperidine linkers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the LogP and Physicochemical Properties of Aryl Piperidine Linkers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The aryl piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in clinically successful drugs.[1][2][3] Its utility extends from being a primary pharmacophore to serving as a versatile linker in complex molecules like Proteolysis Targeting Chimeras (PROTACs).[1][4] The physicochemical properties of these linkers are not mere details; they are critical determinants of a drug candidate's overall success, profoundly influencing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

This guide provides a detailed exploration of these properties, with a core focus on lipophilicity, quantified by the partition coefficient (LogP). We will dissect the theoretical underpinnings of LogP, detail computational and experimental methodologies for its determination, and explore the causal relationships between specific structural modifications to the aryl piperidine linker and the resulting changes in its physicochemical profile. By understanding how to rationally modulate these properties, researchers can de-risk drug candidates earlier, optimize for desired pharmacokinetic profiles, and ultimately design more effective and safer therapeutics.

Introduction: The Strategic Importance of the Aryl Piperidine Linker

The piperidine ring is a six-membered nitrogenous heterocycle that offers a unique combination of properties, making it a highly valued motif in drug design.[2][5] It provides a predictable three-dimensional structure with clear exit vectors for substitution, while the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, often crucial for target engagement.[2]

When incorporated as part of a linker—connecting a pharmacophore to another functional moiety (e.g., an E3 ligase ligand in a PROTAC)—the aryl piperidine unit's role expands.[][7] It is no longer just a scaffold but a critical modulator of the entire molecule's behavior in a biological system. The linker's length, rigidity, and physicochemical characteristics directly influence:

  • Solubility: Affecting formulation and bioavailability.

  • Permeability: Governing the ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier.[8]

  • Metabolic Stability: Influencing the drug's half-life and potential for generating toxic metabolites.[1][2]

  • Target Engagement and Ternary Complex Formation (in PROTACs): The linker's properties are crucial for the proper orientation and stability of the protein-PROTAC-ligase complex.[][7]

Among the physicochemical properties, lipophilicity stands out as a master variable, influencing all the aspects mentioned above.[8][9]

Understanding Lipophilicity: The Central Role of LogP and LogD

Lipophilicity is the affinity of a molecule for a lipid-like (non-polar) environment compared to an aqueous (polar) one.[8][10] It is a key determinant of a drug's ADME properties.[9]

LogP (Partition Coefficient): LogP is the logarithm of the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[8] It is a measure of the lipophilicity of the neutral (unionized) form of the molecule.

LogP = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

  • LogP > 0: The compound is lipophilic (fat-loving).

  • LogP < 0: The compound is hydrophilic (water-loving).

  • LogP = 0: The compound partitions equally between the two phases.[8]

LogD (Distribution Coefficient): Most drugs, including those with a piperidine moiety, are ionizable. The piperidine nitrogen is basic and will be protonated at physiological pH. LogD is the distribution coefficient at a specific pH, accounting for all forms of the molecule (neutral and ionized).[8][11] For a basic compound like piperidine, LogD at physiological pH (7.4) is a more relevant predictor of biological behavior than LogP.

Why Lipophilicity is a Critical Parameter: A delicate balance of lipophilicity is essential for a successful drug candidate.

  • Too High (High LogP): Can lead to poor aqueous solubility, high plasma protein binding, sequestration in fatty tissues, increased metabolic turnover, and potential toxicity.[8]

  • Too Low (Low LogP): May result in poor absorption and inability to cross cell membranes, limiting access to the target site.

According to Lipinski's "Rule of 5," a guideline for oral bioavailability, a LogP value of less than 5 is generally preferred.[8] However, optimal ranges vary by application; for instance, drugs targeting the Central Nervous System (CNS) often require a LogP around 2 to effectively cross the blood-brain barrier.[8]

Determining LogP: Methodologies and Protocols

The determination of LogP can be approached through computational prediction, which is fast and ideal for screening large libraries, or through experimental measurement, which provides greater accuracy for lead optimization.

Computational (In Silico) Methods

Causality Behind Experimental Choice: In early discovery, synthesizing and testing thousands of compounds is impractical. In silico models are used to prioritize which compounds to synthesize by predicting their properties, saving significant time and resources.[8]

  • Fragment-based Methods (e.g., ClogP): These are the most common methods. They calculate LogP by summing the contributions of individual molecular fragments and applying correction factors for interactions between them.[12][13]

  • Atom-based Methods: These methods sum the contributions of each individual atom within the molecule.[8][12]

  • Property-based Methods: These leverage correlations between LogP and other calculated molecular properties, such as polarizability and partial atomic charges.[14]

Experimental Methods

Causality Behind Experimental Choice: While in silico methods are excellent for prioritization, they are predictions. Experimental validation is required to obtain accurate data for key compounds to build reliable structure-activity relationships (SAR) and for regulatory submissions.

  • Shake-Flask Method (OECD 107): This is the "gold standard" method. The compound is dissolved in a biphasic system of n-octanol and water, shaken until equilibrium is reached, and the concentration in each phase is measured. It is accurate but low-throughput.[13]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-throughput method where LogP is estimated based on the compound's retention time on a non-polar column. It is fast and requires very little compound, but its accuracy depends on the calibration curve established with a set of known compounds.[10]

  • ¹⁹F NMR Spectroscopy: A specialized method for fluorinated compounds. It uses a reference compound and measures the integral ratios of the fluorine peaks in both the n-octanol and water phases to determine the LogP value.[10]

Experimental Protocol: LogD₇.₄ Determination by Shake-Flask and LC-MS/MS

Trustworthiness through Self-Validation: This protocol incorporates a system of controls and dilutions to ensure accuracy. By analyzing multiple dilutions from each phase, a calibration line is generated, which validates the linearity of the response and provides a more robust calculation than a single-point measurement.

Objective: To determine the distribution coefficient at pH 7.4 (LogD₇.₄) for an aryl piperidine compound.

Materials:

  • Test Compound (Aryl Piperidine derivative)

  • 1-Octanol (pre-saturated with buffer)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with 1-octanol)

  • Dimethyl Sulfoxide (DMSO)

  • Glass vials

  • Orbital shaker

  • Centrifuge

  • LC-MS/MS system

Methodology:

  • Preparation: Add 1 mL of 1-octanol and 1 mL of pH 7.4 PBS buffer to a glass vial.

  • Compound Addition: Add a small aliquot of a concentrated stock solution of the test compound (e.g., 10 µL of 10 mM in DMSO) to the vial.

  • Equilibration: Cap the vial and rotate on a shaker for 1 hour at room temperature to allow the system to reach equilibrium.

  • Phase Separation: Centrifuge the vial for 15-20 minutes to ensure complete separation of the aqueous and octanol layers.

  • Sampling: Carefully withdraw an aliquot from the top (1-octanol) layer and a separate aliquot from the bottom (aqueous) layer. Avoid disturbing the interface.

  • Serial Dilution for Analysis:

    • Octanol Phase: Perform serial dilutions of the octanol aliquot using DMSO. For example, prepare three dilutions covering a 2500-fold concentration range.[11]

    • Aqueous Phase: Perform serial dilutions of the aqueous aliquot using DMSO. For example, prepare two dilutions covering a 100-fold concentration range.[11]

  • LC-MS/MS Analysis: Analyze all diluted samples via a validated LC-MS/MS method. The Mass Spectrometry (MS) peak area is proportional to the concentration of the compound.

  • Calculation:

    • For each phase, plot the logarithm of the MS peak area against the logarithm of the relative concentration to generate a calibration line.

    • Interpolate the concentrations in the original octanol and aqueous samples from their respective calibration lines.

    • Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

G cluster_prep Preparation & Equilibration cluster_sampling Sampling & Dilution cluster_analysis Analysis & Calculation prep 1. Add 1mL Octanol & 1mL Buffer add_cpd 2. Add Test Compound Stock prep->add_cpd equil 3. Shake for 1 hour add_cpd->equil sep 4. Centrifuge for Phase Separation equil->sep sample_oct 5a. Sample Octanol Phase sep->sample_oct sample_aq 5b. Sample Aqueous Phase sep->sample_aq dilute_oct 6a. Create Octanol Dilution Series sample_oct->dilute_oct dilute_aq 6b. Create Aqueous Dilution Series sample_aq->dilute_aq lcms 7. LC-MS/MS Analysis of all Samples dilute_oct->lcms dilute_aq->lcms calc 8. Interpolate Concentrations & Calculate LogD lcms->calc

Caption: Relationship between linker structure, LogP, and ADME properties.

Conclusion and Future Perspectives

The aryl piperidine linker is far more than a simple spacer. It is a strategic tool that, when rationally designed, can profoundly influence the entire pharmacokinetic and pharmacodynamic profile of a drug candidate. A deep understanding of lipophilicity, quantified by LogP and LogD, is fundamental to this process. By combining predictive in silico modeling with precise experimental validation, medicinal chemists can effectively navigate the complex, multi-parameter optimization challenge of drug discovery.

Future innovations will likely focus on developing novel piperidine bioisosteres that offer improved metabolic stability or unique conformational constraints. [1]Furthermore, as computational power grows, the accuracy of in silico LogP and ADME prediction models will continue to improve, further accelerating the design-synthesize-test cycle and enabling the development of the next generation of highly optimized therapeutics.

References

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

  • LogP and logD calculations. Chemaxon Docs. [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

  • a) Different modalities of piperidine-containing drugs and drug... ResearchGate. [Link]

  • ADME LogP LogD Assay. BioDuro. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. [Link]

  • Towards Predictive ADME Profiling of Drug Candidates: Lipophilicity and Solubility. Virtual Computational Chemistry Laboratory. [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Publishing. [Link]

  • Structure of the U.S. FDA-approved drugs that contain chiral piperidine... ResearchGate. [Link]

  • A few examples of piperidine‐based drugs and natural products. ResearchGate. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. PMC. [Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of [1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol in Rigid PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The "linkerology" of Proteolysis Targeting Chimeras (PROTACs) has evolved from simple flexible chains (PEGs) to sophisticated, rigid scaffolds that modulate physicochemical properties and ternary complex stability.[1][2] This guide details the application of [1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol (referred to herein as BpPM ) as a high-value building block. Unlike passive PEG linkers, BpPM introduces structural rigidity, modulates basicity to prevent lysosomal trapping, and offers orthogonal functional handles (aryl bromide and primary alcohol) for convergent synthesis. This note provides validated protocols for its incorporation into Cereblon (CRBN) or VHL-targeting degraders.

Strategic Rationale: Beyond the "Passive Tether"

In early PROTAC development, linkers were viewed merely as connectors. However, flexible linkers often suffer from high entropic penalties upon binding and poor membrane permeability. BpPM addresses these critical failure modes through three mechanisms:

  • Conformational Restriction (Entropy): The piperidine ring locks the linker into a specific vector, reducing the entropic cost of ternary complex formation (

    
    ). This "pre-organization" can significantly boost degradation potency (
    
    
    
    ) even with weaker binary binding affinities.
  • Basicity Modulation (Lysosomotropism): Standard piperidines have a pKa ~10-11, leading to protonation at physiological pH and subsequent sequestration in acidic lysosomes. In BpPM, the nitrogen is

    
    -arylated (attached to the bromophenyl ring). This aniline-like nitrogen has a significantly lower pKa (~2-4), ensuring the molecule remains neutral at physiological pH, thereby improving passive permeability and cytosolic concentration.
    
  • Orthogonal Functionalization:

    • Aryl Bromide (Ar-Br): Ready for Palladium-catalyzed cross-coupling (Buchwald-Hartwig or Suzuki) to attach E3 ligase ligands.

    • Primary Alcohol (-CH2OH): Ready for activation (Mesylation/Tosylation) or oxidation to attach the Warhead (POI ligand).

Comparison: Flexible vs. Rigid Linker Profiles
FeaturePolyethylene Glycol (PEG) LinkerBpPM (Rigid Piperidine) Linker
Conformational Freedom High (Floppy)Low (Rigid/Vectorized)
Entropic Penalty HighLow (Pre-organized)
Cell Permeability Low to Moderate (Polar surface area issues)High (Lipophilic core, neutral N)
Metabolic Stability Susceptible to oxidative cleavageHigh (Aryl-amine bond is stable)
Solubility High (Hydrophilic)Moderate (Requires polar handles elsewhere)

Synthetic Workflow & Logic

The incorporation of BpPM typically follows a convergent pathway. The most robust strategy involves functionalizing the alcohol first (to avoid side reactions with Pd-catalysts later) or coupling the E3 ligand first if the alcohol is protected.

Below is the logic flow for a standard Cereblon-targeting PROTAC synthesis using BpPM.

PROTAC_Synthesis cluster_legend Reaction Class BpPM [1-(4-Bromo-phenyl)- piperidin-4-yl]-methanol (BpPM) Activated_Linker Activated Linker (Mesylate/Aldehyde) BpPM->Activated_Linker 1. Activation (MsCl/TEA or Dess-Martin) POI POI Ligand (Warhead) E3 E3 Ligand (e.g., Pomalidomide) PROTAC Final Rigid PROTAC E3->PROTAC Pd(0) Catalyst Int_A Linker-POI Conjugate (Ar-Br intact) Activated_Linker->Int_A 2. S_N2 Displacement or Reductive Amination (+ POI Ligand) Int_A->PROTAC 3. Buchwald-Hartwig Coupling (+ E3 Ligand) Activation Activation Conjugation Conjugation Activation->Conjugation Cross-Coupling Cross-Coupling Conjugation->Cross-Coupling

Figure 1: Convergent synthesis workflow designed to maximize yield and minimize catalyst poisoning.

Detailed Experimental Protocols

Protocol A: Activation of the Alcohol Handle (Mesylation)

Objective: Convert the unreactive primary alcohol of BpPM into a mesylate (methanesulfonate), a potent leaving group suitable for


 reactions with amines or phenols on the POI ligand.

Safety: Methanesulfonyl chloride (MsCl) is corrosive and lachrymatory. Work in a fume hood.

Reagents:

  • [1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol (BpPM)

  • Dichloromethane (DCM), anhydrous[3]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Methanesulfonyl chloride (MsCl)

Step-by-Step:

  • Dissolution: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve 1.0 eq (e.g., 1 mmol, ~270 mg) of BpPM in anhydrous DCM (10 mL).
    
  • Base Addition: Add 1.5 eq of TEA. Cool the mixture to 0°C using an ice bath.

  • Activation: Dropwise add 1.2 eq of MsCl via syringe over 5 minutes. The reaction is exothermic; control the rate to maintain low temperature.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 1–2 hours.

    • QC Check: Monitor by TLC (Hexane:EtOAc 1:1). The starting material (lower Rf) should disappear, replaced by the mesylate (higher Rf).

  • Workup: Quench with saturated

    
     solution. Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Storage: The resulting mesylate is unstable over long periods. Use immediately for the coupling step or store at -20°C under argon for max 24 hours.

Protocol B: Buchwald-Hartwig Cross-Coupling (E3 Ligase Attachment)

Objective: Couple the Aryl Bromide handle of the BpPM-derivative to an amine-containing E3 ligand (e.g., Pomalidomide or Lenalidomide). Context: This step creates the rigid


 bond critical for the linker's properties.

Reagents:

  • Aryl Bromide intermediate (from Protocol A + POI coupling)

  • E3 Ligand (e.g., Pomalidomide, containing an aniline -NH2)

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0))
    
  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) – Preferred for anilines.

  • Base:

    
     (Cesium Carbonate) – Milder than NaOtBu, better for functional group tolerance.
    
  • Solvent: 1,4-Dioxane or Toluene (degassed).

Step-by-Step:

  • Preparation: In a microwave vial or sealed tube, combine:

    • Aryl Bromide intermediate (1.0 eq)[4]

    • E3 Ligand amine (1.2 eq)

    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (2.0 eq)
      
  • Catalyst Loading: Add

    
     (5 mol%) and XPhos (10 mol%).
    
    • Expert Tip: Premixing the Pd source and Ligand in a small amount of solvent for 5 mins under Argon before adding to the reaction can improve active catalyst formation.

  • Degassing: Seal the vial and purge with Argon/Nitrogen for 10 minutes (balloon needle method). Oxygen is the enemy of this reaction.

  • Reaction: Heat to 100°C for 12–16 hours (conventional heating) or 110°C for 1 hour (microwave irradiation).

  • Filtration: Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove Palladium black.

  • Purification: Concentrate filtrate and purify via Flash Column Chromatography.

    • Note: PROTACs often streak on silica. Use a gradient of DCM:MeOH (0%

      
       10%) or add 1% 
      
      
      
      to the eluent.

Critical Design Considerations

Linker Length & Vector

The BpPM unit contributes approximately 6–8 Å to the linker length.

  • Too Short? If the POI and E3 binding pockets are deep, this rigid linker may prevent the proteins from approaching.

  • Solution: If modeling suggests a longer distance is needed, do not simply add a PEG chain. Instead, attach a short alkyl or piperazine spacer to the alcohol side before attaching the POI ligand.

Solubility Management

While BpPM improves permeability, it increases lipophilicity (cLogP).

  • Mitigation: If the final PROTAC is too insoluble, introduce a solubilizing group (e.g., a morpholine or a phosphate prodrug moiety) on the solvent-exposed face of the POI ligand, rather than disrupting the rigid linker.

References

  • Bondeson, D. P., et al. (2018). "Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead." Cell Chemical Biology, 25(1), 78-87. Link

    • Context: Discusses the impact of linker rigidity on degrad
  • Farnaby, W., et al. (2019). "BAF Complex Vulnerabilities in Cancer Demonstrated via Structure-Based PROTAC Design." Nature Chemical Biology, 15, 672–680. Link

    • Context: Demonstrates the use of rigid piperidine-based linkers to optimize ternary complex geometry.
  • Ruiz, C., et al. (2020). "A Geometric Dependence on the Linker of a PROTAC." Communications Chemistry, 3, 153. Link

    • Context: Provides structural data on how linker exit vectors affect cooper
  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361. Link

    • Context: Authoritative source for the Buchwald-Hartwig coupling conditions (XPhos/Pd) cited in Protocol B.
  • Pike, A., et al. (2020). "Optimising Proteolysis Targeting Chimeras (PROTACs) for Oral Drug Delivery: A Drug Metabolism and Pharmacokinetics Perspective." Drug Discovery Today, 25(10), 1793-1800. Link

    • Context: Explains the ADME advantages of rigid, non-basic linkers like N-aryl piperidines over PEG.

Sources

Application Notes and Protocols for the Reductive Amination of Piperidin-4-yl Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Substituted Piperidin-4-yl Methanol Scaffolds

The piperidine moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in the design of a vast array of therapeutic agents.[1][2] Its conformational flexibility allows for the precise spatial orientation of substituents, making it an invaluable component for optimizing ligand-receptor interactions. Within this class of heterocycles, the piperidin-4-yl methanol framework is a particularly versatile building block. The presence of a primary alcohol offers a handle for further functionalization, while the secondary amine of the piperidine ring provides a key site for introducing diverse substituents to explore structure-activity relationships (SAR).

Reductive amination, also known as reductive alkylation, is a robust and highly efficient method for the N-alkylation of secondary amines like piperidin-4-yl methanol.[3] This reaction proceeds via the formation of an intermediate iminium ion from the condensation of the amine with an aldehyde or ketone, which is then reduced in situ to the corresponding N-substituted amine.[4] This one-pot procedure is widely favored in drug discovery for its operational simplicity, broad substrate scope, and the generation of minimal byproducts compared to methods like direct alkylation with alkyl halides, which can suffer from over-alkylation.[5]

These application notes provide a detailed technical guide for researchers, scientists, and drug development professionals on the reductive amination of piperidin-4-yl methanol. We will delve into the underlying mechanism, compare common reducing agents, and provide step-by-step protocols for the synthesis of N-substituted piperidin-4-yl methanol derivatives.

Reaction Mechanism: The In Situ Formation and Reduction of the Iminium Ion

The reductive amination process is a sequential reaction that typically occurs in a single pot. The reaction can be conceptually divided into two key stages: the formation of an iminium ion and its subsequent reduction by a selective hydride reagent.

  • Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the secondary amine of piperidin-4-yl methanol on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by a proton transfer and subsequent dehydration to yield a transient iminium ion. This step is often the rate-determining step and can be accelerated under mildly acidic conditions which facilitate the dehydration of the hemiaminal intermediate.[4]

  • Reduction: A carefully chosen reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the iminium ion to a C-N single bond. The key to a successful one-pot reductive amination lies in the choice of a reducing agent that is mild enough not to significantly reduce the starting aldehyde or ketone but is reactive enough to efficiently reduce the formed iminium ion.[3]

Reductive_Amination_Mechanism

A Comparative Analysis of Common Reducing Agents

The choice of reducing agent is critical for a successful reductive amination. The ideal reagent should selectively reduce the iminium ion in the presence of the carbonyl starting material. Below is a comparison of commonly employed hydride reagents.

Reducing AgentAbbreviationKey Characteristics & CausalityTypical Solvents
Sodium Triacetoxyborohydride NaBH(OAc)₃ or STABHighly Selective & Mild: The electron-withdrawing acetate groups and steric bulk attenuate the reactivity of the borohydride, making it selective for the reduction of the protonated iminium ion over aldehydes and ketones.[6][7] This is the reagent of choice for one-pot reductive aminations. It is moisture-sensitive.[8]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[9]
Sodium Cyanoborohydride NaBH₃CNpH-Dependent Selectivity: Effective at a mildly acidic pH (4-6), where the rate of iminium ion reduction is significantly faster than carbonyl reduction. Toxicity is a major concern due to the potential generation of hydrogen cyanide gas upon acidification.Methanol (MeOH), Ethanol (EtOH)[8]
Sodium Borohydride NaBH₄Stronger Reducing Agent: Capable of reducing both aldehydes and ketones.[8] To avoid reduction of the starting carbonyl, it is typically used in a two-step procedure where the imine is pre-formed before the addition of NaBH₄.[3][9]Methanol (MeOH), Ethanol (EtOH)
2-Picoline Borane Air- and Moisture-Stable: A milder alternative to NaBH₃CN that can be used in protic solvents. It is often used in the presence of an acid catalyst like acetic acid.Methanol (MeOH), Dichloromethane (DCM)

Experimental Protocols

The following protocols are provided as a guide for the reductive amination of piperidin-4-yl methanol. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Synthesis of (1-Benzylpiperidin-4-yl)methanol using Sodium Triacetoxyborohydride

This protocol details the reaction of piperidin-4-yl methanol with benzaldehyde using the preferred one-pot STAB method.

Protocol_1_Workflow

Materials:

  • Piperidin-4-yl methanol

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon) is recommended

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add piperidin-4-yl methanol (1.0 eq).

  • Dissolve the starting material in anhydrous DCM (to achieve a concentration of approximately 0.1-0.2 M).

  • Add benzaldehyde (1.05 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.3 eq) to the solution in portions over 5-10 minutes. The addition may be slightly exothermic.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-16 hours).

  • Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of methanol in dichloromethane, often with 0.5-1% triethylamine to prevent streaking.

Protocol 2: Synthesis of (1-Isopropylpiperidin-4-yl)methanol using Sodium Borohydride

This protocol outlines a two-step procedure for the reaction of piperidin-4-yl methanol with acetone, suitable for when a stronger, less selective reducing agent like NaBH₄ is used.

Materials:

  • Piperidin-4-yl methanol

  • Acetone

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

Step 1: Imine Formation

  • In a round-bottom flask, dissolve piperidin-4-yl methanol (1.0 eq) in methanol.

  • Add a large excess of acetone (5-10 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion. The progress can be monitored by TLC, observing the consumption of the piperidin-4-yl methanol.

Step 2: Reduction

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise. Caution: Gas evolution (hydrogen) will occur. Ensure the addition is controlled to manage the effervescence.[10]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete by TLC analysis.

  • Carefully quench the reaction by the slow addition of deionized water.

  • Remove the methanol and acetone under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by column chromatography as described in Protocol 1.

Troubleshooting and Field-Proven Insights

  • Low Conversion/Yield: If the reaction stalls, incomplete imine formation is a likely cause. Adding a catalytic amount of acetic acid (0.1-1.0 eq) can facilitate the dehydration step, especially with less reactive ketones.[9] For the STAB procedure, ensure the reagent is fresh and has been handled under anhydrous conditions.

  • Side Product Formation (Alcohol): If you observe significant formation of the alcohol corresponding to your carbonyl compound (e.g., benzyl alcohol from benzaldehyde), your reducing agent is likely too reactive. This is a common issue with NaBH₄ in a one-pot setting. Switching to STAB is the most effective solution.[3]

  • Purification Challenges: The basic nature of the piperidine product can cause streaking on silica gel columns. Including a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 0.5-1%) in the eluent can significantly improve the chromatography. An alternative is to perform an acid-base extraction during the workup to remove non-basic impurities.

  • Sterically Hindered Substrates: For reactions involving sterically hindered ketones or amines, longer reaction times and elevated temperatures (e.g., refluxing in DCE) may be necessary to drive the reaction to completion.[7]

References

  • Touchette, K. M. (2006). A Reductive Amination That Demonstrates the Borohydride Reduction of an Imine. Journal of Chemical Education, 83(6), 929. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica - Drug Research, 72(3), 481-491. [Link]

  • Matassini, C., Clemente, F., & Cardona, F. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Arkivoc, 2018(3), 282-311. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes with sodium borohydride. Arkivoc, 2008(ix), 42-51. [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. DTIC. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6891. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-Arylation of Piperidine-4-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the N-arylation of piperidine-4-methanol. This resource is meticulously designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this crucial transformation. The inherent bifunctionality of piperidine-4-methanol, possessing both a nucleophilic secondary amine and a primary alcohol, presents unique challenges. This guide provides in-depth, field-proven insights and solutions to help you optimize your reaction yields, minimize side products, and achieve your synthetic goals with confidence.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions encountered when planning the N-arylation of piperidine-4-methanol.

Q1: What are the primary challenges when performing an N-arylation on piperidine-4-methanol?

The principal challenge arises from the two nucleophilic sites: the secondary amine of the piperidine ring and the primary hydroxyl group of the methanol substituent. This can lead to a mixture of products, including the desired N-arylated product, the undesired O-arylated product, and potentially a di-arylated byproduct where both the nitrogen and oxygen have reacted. Achieving high chemoselectivity for N-arylation is therefore the primary goal.

Q2: Which catalytic system is generally preferred for this transformation: Palladium- or Copper-based?

Both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation can be employed.[1]

  • Palladium-catalyzed Buchwald-Hartwig amination is often the first choice due to its generally milder reaction conditions, broader substrate scope (including aryl chlorides), and the extensive library of ligands available to tune reactivity and selectivity.[2][3] Modern palladium precatalysts also offer high reactivity and air-stability, simplifying reaction setup.[4]

  • Copper-catalyzed Ullmann-type reactions are a viable, often more economical alternative.[5][6] Recent advancements have led to milder conditions than the harsh, classical Ullmann reactions.[7] Interestingly, ligand selection in copper catalysis can be used to controllably switch the selectivity between N- and O-arylation of amino alcohols.[8]

The optimal choice will depend on the specific aryl halide, available laboratory resources, and the scale of the reaction.

Q3: Is it necessary to protect the hydroxyl group of piperidine-4-methanol before the N-arylation reaction?

While not always strictly necessary, protecting the hydroxyl group is a highly recommended and robust strategy to ensure high yields of the desired N-arylated product. Protection prevents competitive O-arylation and potential catalyst inhibition by the alcohol.[9][10]

Common protecting groups for alcohols that are stable to typical Buchwald-Hartwig and Ullmann conditions include silyl ethers (e.g., TBDMS, TIPS) or benzyl ethers (Bn).[11][12][13] The choice of protecting group will depend on the overall synthetic route and the conditions required for its eventual removal.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing a logical path to a solution.

Issue 1: Low or No Conversion to the Desired Product

Low or no product formation is a common starting problem. A systematic approach is key to identifying the root cause.

  • Potential Cause: Inactive Catalyst

    • Explanation: The active Pd(0) species in Buchwald-Hartwig reactions is sensitive to oxygen.[4] While modern precatalysts are often air-stable, prolonged exposure or impurities in reagents and solvents can lead to deactivation. Forgetting to create an inert atmosphere is a common oversight.

    • Solution:

      • Ensure all reagents and solvents are of high purity, anhydrous, and properly degassed.

      • Use an oven-dried reaction vessel and perform the reaction under a strict inert atmosphere (argon or nitrogen).[3]

      • Consider using a reliable palladium precatalyst (e.g., a G3 or G4 precatalyst) which is designed for clean and efficient generation of the active Pd(0) species.[4]

      • For Ullmann couplings, ensure a source of Cu(I) is used, as Cu(II) is generally less effective.[14]

  • Potential Cause: Inappropriate Ligand, Base, or Solvent Combination

    • Explanation: The success of the C-N coupling is highly dependent on the interplay between the ligand, base, and solvent.[4] For secondary cyclic amines like piperidine, sterically hindered biarylphosphine ligands such as RuPhos or BrettPhos are often effective. The base must be strong enough to deprotonate the amine but not so harsh that it causes degradation of starting materials or the catalyst.[15]

    • Solution:

      • Screen Ligands: If initial attempts with a standard ligand (e.g., Xantphos) fail, screen more specialized ligands for secondary amines (e.g., RuPhos, BrettPhos).

      • Evaluate Bases: Sodium tert-butoxide (NaOtBu) is a common strong base. If substrate sensitivity is a concern, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be tested, though this may require higher temperatures.[4]

      • Check Solubility: Ensure all components are soluble in the chosen solvent at the reaction temperature. Toluene and dioxane are common choices for Buchwald-Hartwig reactions.[15]

  • Logical Troubleshooting Workflow for Low Conversion

    Start Low or No Conversion Check_Inert Verify Inert Atmosphere and Reagent Quality Start->Check_Inert Check_Catalyst Evaluate Catalyst Activity (Use fresh precatalyst) Check_Inert->Check_Catalyst If no improvement Screen_Conditions Systematic Screening Check_Catalyst->Screen_Conditions If no improvement Screen_Ligand Screen Ligands (e.g., RuPhos, BrettPhos) Screen_Conditions->Screen_Ligand Screen_Base Screen Bases (e.g., K3PO4, Cs2CO3) Screen_Ligand->Screen_Base If no improvement Screen_Solvent Screen Solvents (Toluene, Dioxane, THF) Screen_Base->Screen_Solvent If no improvement Increase_Temp Increase Temperature (in 10°C increments) Screen_Solvent->Increase_Temp If no improvement Success Reaction Successful Increase_Temp->Success Monitor for conversion

    Caption: Troubleshooting workflow for low-yield N-arylation.

Issue 2: Formation of Significant O-Arylated Byproduct

This is the most specific and critical issue for the N-arylation of piperidine-4-methanol.

  • Potential Cause: Competitive Reaction at the Hydroxyl Group

    • Explanation: The hydroxyl group can be deprotonated by the base, especially strong bases like NaOtBu, and act as a nucleophile, leading to the formation of an aryl ether. This is a known competing pathway in Buchwald-Hartwig type reactions.[16]

    • Solution:

      • Protect the Hydroxyl Group: This is the most direct and often most effective solution. Convert the alcohol to a silyl ether (e.g., with TBDMSCl) or a benzyl ether, perform the N-arylation, and then deprotect.[11]

      • Modify Reaction Conditions to Favor N-Arylation:

        • Palladium Catalysis: Use ligands known to favor C-N bond formation for secondary amines (e.g., RuPhos). Sometimes, using a weaker base can disfavor the deprotonation of the less acidic alcohol.

        • Copper Catalysis: This system offers excellent opportunities for controlling selectivity. For Ullmann-type couplings of amino alcohols, using a diketone ligand with CuI has been shown to be highly selective for N-arylation, while phenanthroline-type ligands can favor O-arylation.[8]

Issue 3: Presence of Side Products like Hydrodehalogenation or Aryl Homocoupling

Even with good conversion, side reactions can significantly lower the isolated yield of the desired product.

  • Potential Cause: Hydrodehalogenation

    • Explanation: The aryl halide is reduced to the corresponding arene (Ar-H instead of Ar-N). This can occur via β-hydride elimination from a palladium-amide intermediate.[4]

    • Solution:

      • Optimize Ligand and Base: Some ligands are more prone to this side reaction. Screening different ligands can be beneficial. Using a weaker or less sterically hindered base can sometimes reduce this pathway.[4]

      • Lower Reaction Temperature: Higher temperatures can promote side reactions. Run the reaction at the lowest temperature that still provides a reasonable reaction rate.[9]

  • Potential Cause: Aryl Halide Homocoupling (Biaryl Formation)

    • Explanation: Two molecules of the aryl halide couple to form a biaryl species (Ar-Ar). This can be promoted by certain catalyst systems and conditions.

    • Solution:

      • Optimize Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading can reduce the rate of unwanted side reactions relative to the desired C-N coupling.

      • Ensure Efficient Stirring: For heterogeneous bases like K₃PO₄ or Cs₂CO₃, ensure vigorous stirring to maintain a good mixture and prevent localized high concentrations that might favor side reactions.[15]

Data Presentation: Starting Conditions for Optimization

The following tables provide recommended starting points for the N-arylation of piperidine-4-methanol or structurally similar secondary amines. Optimization will likely be required for your specific aryl halide.

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterConditionRationale & Notes
Catalyst Palladium Precatalyst (e.g., RuPhos Pd G3)1-2 mol%. RuPhos is a highly effective ligand for secondary cyclic amines. Precatalysts ensure reliable formation of the active Pd(0) species.[14]
Ligand RuPhos (if not using a precatalyst)1.1-1.2 eq. relative to Pd.
Base K₃PO₄ or NaOtBu1.5-2.0 eq. K₃PO₄ is a milder choice that can help suppress O-arylation. NaOtBu is stronger and may give faster rates but with a higher risk of side reactions.[4]
Solvent Toluene or 1,4-DioxaneAnhydrous and degassed. Toluene can be advantageous for aryl iodide couplings as it helps precipitate the inhibitory iodide salt.[17]
Temperature 80-110 °CStart around 100 °C and adjust as needed based on reaction monitoring.[3]
Substrates Aryl Bromide (1.0 eq.), Piperidine-4-methanol (1.2 eq.)A slight excess of the amine is common. Aryl bromides are generally more reliable than chlorides (less reactive) or iodides (can cause catalyst inhibition).[15]

Table 2: Recommended Starting Conditions for Ullmann-Type N-Arylation

ParameterConditionRationale & Notes
Catalyst Copper(I) Iodide (CuI)5-10 mol%. Cu(I) is the active catalytic species.[5]
Ligand N,N'-Dimethylethylenediamine (DMEDA) or a Diketone10-20 mol%. DMEDA is a classic, effective ligand. Diketone ligands have shown high selectivity for N-arylation of amino alcohols.[8]
Base K₃PO₄ or K₂CO₃2.0-3.0 eq. Inorganic bases are standard for Ullmann couplings.[5]
Solvent Toluene or DMSOHigh-boiling polar aprotic solvents are common, but toluene can also be effective.[5]
Temperature 100-130 °CUllmann couplings often require slightly higher temperatures than palladium-catalyzed reactions.[14]
Substrates Aryl Iodide (1.0 eq.), Piperidine-4-methanol (1.2 eq.)Aryl iodides are generally the most reactive halides in Ullmann couplings.[16]

Experimental Protocols

The following protocols are detailed, step-by-step methodologies that can be adapted for your specific needs.

Protocol 1: Buchwald-Hartwig N-Arylation (Unprotected Hydroxyl)

This protocol is a starting point for attempting the reaction without a protecting group, optimized to favor N-arylation.

Materials:

  • Aryl bromide (1.0 mmol)

  • Piperidine-4-methanol (1.2 mmol, 1.2 eq.)

  • RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 eq.), finely ground

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the aryl bromide, piperidine-4-methanol, RuPhos Pd G3 precatalyst, and finely ground K₃PO₄ to the Schlenk tube.

  • Seal and Purge: Seal the tube with a septum cap. If not in a glovebox, evacuate the tube and backfill with inert gas. Repeat this cycle three times.

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired (1-arylpiperidin-4-yl)methanol.

Protocol 2: Hydroxyl Protection (TBDMS) and Subsequent N-Arylation

This two-step protocol is the more robust approach to guarantee chemoselectivity.

Step A: TBDMS Protection of Piperidine-4-methanol

Materials:

  • Piperidine-4-methanol (10 mmol)

  • tert-Butyldimethylsilyl chloride (TBDMSCl, 11 mmol, 1.1 eq.)

  • Imidazole (22 mmol, 2.2 eq.)

  • Anhydrous Dichloromethane (DCM, 50 mL)

Procedure:

  • Dissolve piperidine-4-methanol and imidazole in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add TBDMSCl portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the product with DCM (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product, 4-(((tert-butyldimethylsilyl)oxy)methyl)piperidine, by flash column chromatography.

Step B: Buchwald-Hartwig N-Arylation of Protected Substrate

Follow Protocol 1, substituting piperidine-4-methanol with an equimolar amount (1.2 eq.) of the purified 4-(((tert-butyldimethylsilyl)oxy)methyl)piperidine.

Visualizing the Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The diagram below illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Coord [L-Pd(II)(Ar)(H-Amine)]+X- OA_Complex->Amine_Coord + Amine Amido_Complex L-Pd(II)(Ar)(Amine) Amine_Coord->Amido_Complex + Base, - HB+X- Amido_Complex->Pd0 Reductive Elimination Product Ar-Amine (Product) Amido_Complex->Product ArX Aryl Halide (Ar-X) ArX->OA_Complex Amine Piperidine-4-methanol (Amine) Amine->Amine_Coord Base Base Base->Amine_Coord

Caption: Simplified Buchwald-Hartwig catalytic cycle.

References

  • Reddit Chemistry Community. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • Cawley, M. J., et al. (2008). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry, 6(15), 2820-2825. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Cawley, M. J., et al. (2008). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry, 6(15), 2820-2825. [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. [Link]

  • Choi, A., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. [Link]

  • Wikipedia. (n.d.). Ullmann reaction. [Link]

  • RSC Advances. (n.d.). Accepted Manuscript. [Link]

  • Zhang, Z., et al. (2021). Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines. Chemical Science, 12(45), 15166–15172. [Link]

  • ScienceDirect. (2024). The Ullmann coupling reaction catalyzed by a highly reactive rhodium-aryl complex derived from Grignard reagent and its application. [Link]

  • Gurbanov, A. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(13), 4238. [Link]

  • ZM Silane Limited. (2025). Hydroxyl Protecting Groups In Multi-Step Syntheses. [Link]

  • OperaChem. (2025). Ullmann coupling-An overview. [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Legrand, F., et al. (2018). Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents. Molecules, 23(6), 1432. [Link]

  • Organic Chemistry Portal. (n.d.). CuI/DMPAO-Catalyzed N-Arylation of Acyclic Secondary Amines. [Link]

  • SlideShare. (n.d.). Protection of OH group of alcohol. [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • NIH Public Access. (n.d.). Completely N1-Selective Palladium- and Copper-Catalyzed Arylation of 2-Aminobenzimidazoles. [Link]

  • Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. [Link]

  • Royal Society of Chemistry. (n.d.). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • White Rose eTheses Online. (n.d.). New Routes to α-Arylated N-Boc Heterocycles. [Link]

  • Coldham, I., et al. (2025). Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (n.d.). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • MIT Open Access Articles. (n.d.). Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. [Link]

  • National Institutes of Health. (n.d.). Recent Green and Sustainable Pd‐Catalyzed Aminations. [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]

  • ACS Publications. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. [Link]

  • ResearchGate. (n.d.). Chemoselective, Scalable Nickel-Electrocatalytic O-Arylation of Alcohols. [Link]

  • eScholarship. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. [Link]

  • UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. [Link]

  • MDPI. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [Link]

  • MIT Open Access Articles. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]

  • Royal Society of Chemistry. (n.d.). Photocatalytic Heck-Matsuda Reaction: Selective Arylation of N- vinyl- and N-allyl- lactams using Pd2(dba)3. [Link]

Sources

Technical Support Center: Troubleshooting Solubility Issues with Bromophenyl-Piperidine Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the significant solubility challenges often encountered with bromophenyl-piperidine linkers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Part 1: Foundational Concepts - The Dichotomy of the Bromophenyl-Piperidine Structure

Q1: What are the key physicochemical properties of bromophenyl-piperidine linkers that contribute to poor solubility?

A: The solubility behavior of a bromophenyl-piperidine linker is governed by a fundamental structural conflict between its two core components. Understanding this duality is the first step in troubleshooting.

  • The Hydrophobic Contributor (Bromophenyl Group): The bromophenyl ring is inherently nonpolar and lipophilic. This portion of the molecule prefers to interact with other nonpolar molecules and will actively avoid aqueous environments, a property that significantly drives down water solubility. In larger constructs like Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), the hydrophobicity of the linker can contribute to aggregation, which may lead to reduced efficacy and potential immunogenicity.[1][][3]

  • The "Switchable" Polar Handle (Piperidine Ring): The piperidine ring itself is a saturated heterocycle. While the carbon backbone is nonpolar, the nitrogen atom is a basic site with a typical pKa of its conjugate acid around 11.2.[4][5] This basicity is the key to manipulating solubility.

    • At Neutral or Basic pH (> pKa): The piperidine nitrogen is in its neutral, free base form. This form is less polar and contributes to the overall low solubility in aqueous media.[5]

    • At Acidic pH (< pKa): The nitrogen becomes protonated, forming a positively charged piperidinium salt. This ionization dramatically increases the polarity of the molecule, generally making it much more soluble in aqueous and polar protic solvents.[4][5]

This interplay means you are often dealing with what the pharmaceutical industry terms a "grease-ball" molecule, which has high lipophilicity and requires specific strategies to solubilize.[6]

cluster_Molecule Bromophenyl-Piperidine Linker cluster_Properties Physicochemical Properties Bromophenyl Bromophenyl Group Hydrophobic Hydrophobic (Low Aqueous Solubility) Bromophenyl->Hydrophobic Drives Piperidine Piperidine Ring Basic Basic Nitrogen (pKa ~11.2) (pH-Dependent Solubility) Piperidine->Basic Provides Start Start: Compound precipitates in aqueous buffer Step1 Step 1: Lower Final Concentration Is the compound soluble at a lower (e.g., 10x lower) concentration? Start->Step1 Step2 Step 2: Optimize Co-solvent Can the final DMSO % be increased slightly (e.g., from 0.5% to 1.5%) without assay interference? Step1->Step2 No Success Success: Compound is soluble Step1->Success Yes Step3 Step 3: Adjust pH Is the piperidine protonated? Try an acidic buffer (e.g., pH 5-6). Step2->Step3 No Step2->Success Yes Step4 Step 4: Use Excipients Consider adding a solubilizer like a cyclodextrin to the buffer. Step3->Step4 No Step3->Success Yes Step4->Success Yes Failure Problem Persists: Consider linker modification (e.g., add PEG spacer) Step4->Failure No

Caption: Workflow for troubleshooting precipitation in aqueous buffers.

Detailed Causality and Actions:
  • Lower the Final Concentration: You may simply be working above the compound's kinetic solubility limit. Perform a serial dilution to find the highest concentration that remains in solution. [7]2. Optimize Co-solvent Concentration: While you should always aim for the lowest possible DMSO concentration to avoid artifacts, sometimes a modest increase (e.g., from 0.5% to 1.5%) is enough to maintain solubility without significantly impacting the biological assay. [4][7]Always run a vehicle control to confirm the higher DMSO concentration is tolerated.

  • Adjust Buffer pH: This is a powerful technique for this specific linker class. By lowering the pH of your aqueous buffer (e.g., to pH 5 or 6), you can protonate the piperidine nitrogen, forming a more soluble salt in situ. [4][5]Ensure your biological system is stable and active at the adjusted pH.

  • Incorporate Solubilizing Excipients: If the above methods fail, advanced formulation strategies can be used. Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic bromophenyl group, forming an inclusion complex with greatly enhanced aqueous solubility. [4][8][9]

Experimental Protocol: Kinetic Solubility Assay

This protocol allows you to quantitatively determine the solubility limit of your compound in a specific buffer.

  • Prepare a Concentrated Stock: Accurately weigh your compound and dissolve it in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Ensure it is fully dissolved.

  • Create a Dilution Series: In a 96-well plate, perform a serial dilution of your DMSO stock with DMSO to create a range of concentrations.

  • Dilution into Aqueous Buffer: In a separate 96-well plate, add a small, fixed volume of each DMSO concentration (e.g., 2 µL) to a larger volume of your target aqueous buffer (e.g., 198 µL). This creates a 1:100 dilution and a final DMSO concentration of 1%.

  • Equilibration: Seal the plate and shake at room temperature for 1-2 hours to allow precipitation to equilibrate.

  • Separation: Centrifuge the plate to pellet any precipitated material.

  • Quantification: Carefully transfer the supernatant to a new analysis plate. Quantify the amount of compound remaining in solution using a suitable analytical method like HPLC-UV or LC-MS, comparing it to a standard curve. [7]7. Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Scenario 2: Poor Solubility in Organic Solvents for Synthesis/Purification
Q: I'm struggling to find a suitable organic solvent to dissolve my bromophenyl-piperidine intermediate for a reaction or purification. What should I try?

A: While aqueous solubility is a common endpoint challenge, poor solubility in organic solvents can hinder synthesis and purification. The choice of solvent depends on whether your piperidine is in its free base or salt form.

  • Free Base Form: The neutral free base is more soluble in less polar organic solvents.

  • Salt Form (e.g., HCl or TFA salt): The salt form is more polar and will require more polar solvents.

Strategy: A systematic screen of solvents across a range of polarities is the most effective approach. For particularly difficult compounds, a co-solvent system is often the solution. [5]Polar aprotic solvents are frequently effective. [5]

Data Presentation: Common Solvents for Screening
SolventPolarity IndexDielectric ConstantCommon Use Case
Hexane0.11.9Poor solvent, useful for precipitation/trituration
Toluene2.42.4Solubilizes nonpolar compounds, azeotropic water removal
Dichloromethane (DCM)3.19.1General purpose for a wide range of polarities
Tetrahydrofuran (THF)4.07.5Good for reactions, can dissolve slightly more polar compounds
Acetonitrile (ACN)5.837.5Common for chromatography and dissolving polar compounds
N,N-Dimethylformamide (DMF)6.436.7Strong polar aprotic solvent, good for difficult-to-dissolve compounds
Dimethyl Sulfoxide (DMSO)7.246.7Very strong polar aprotic solvent, often a last resort
Methanol / Ethanol5.1 / 4.332.7 / 24.5Polar protic solvents, good for dissolving salt forms

Data compiled from multiple sources.[10][11][12]

Troubleshooting Tip: If a single solvent fails, try a co-solvent mixture. For example, a small amount of DMF or DMSO added to DCM or THF can dramatically increase solvating power. [5]

Part 3: Advanced Strategies & FAQs

Q: Simple adjustments aren't enough. What are the next-level strategies for fundamentally improving the solubility of my molecule?

A: When formulation tricks are insufficient, you must address the root cause by modifying the chemical structure of the linker itself.

  • Incorporate Hydrophilic Spacers: This is the most common and effective strategy. Covalently attaching flexible, hydrophilic polyethylene glycol (PEG) chains to the linker backbone can dramatically improve aqueous solubility. [13][14]The PEG chain creates a protective hydration shell around the molecule, shielding hydrophobic regions and reducing the tendency to aggregate. [15]This strategy is widely used in both ADCs and PROTACs to improve their overall physicochemical properties. [14][16]2. Add Ionizable Groups: If your design allows, introducing another ionizable group, such as a carboxylic acid or a second basic nitrogen (transforming the piperidine to a piperazine), can provide another handle for pH-dependent solubility enhancement. [7][17]3. Form a Stable Salt: Rather than relying on in situ protonation, you can isolate your final compound as a stable salt (e.g., hydrochloride, citrate, or mesylate). This is a robust, industry-standard method for improving the solubility, dissolution rate, and handling properties of basic compounds. [4][8][18]

Frequently Asked Questions (FAQs)
  • Q: Should I use a piperidine or a piperazine linker for better solubility?

    • A: If solubility is a primary concern, a piperazine linker is often superior. The second nitrogen atom can be protonated at physiological pH, significantly increasing the polarity and aqueous solubility of the molecule compared to a piperidine equivalent. [17]

  • Q: My final ADC is aggregating. Could the bromophenyl-piperidine linker be the cause?

    • A: Yes. Hydrophobic linkers are a known cause of ADC aggregation. [1][][3]This can be mitigated by choosing a more hydrophilic linker, such as one incorporating PEG chains, which can improve the overall solubility and stability of the conjugate. [][20]

  • Q: What is a good starting point for a co-solvent system to dissolve a difficult intermediate?

    • A: For a neutral intermediate, start with DCM or THF. If solubility is low, add DMF dropwise until the material dissolves. For a salt, start with methanol or ethanol. If needed, a small amount of water can be added, but be mindful of its compatibility with your reaction conditions.

References

  • BenchChem. (2025). Technical Support Center: Improving the Solubility of PROTACs Synthesized with Tos-PEG3-C2-methyl ester.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • Precise PEG. (n.d.).
  • BenchChem. (2025).
  • PurePEG. (2025). How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release.
  • BroadPharm. (2021).
  • BOC Sciences. (n.d.). How ADC Linkers Work: Controlling Stability & Drug Release.
  • BenchChem. (2025). PROTAC Synthesis Technical Support Center: Troubleshooting & FAQs.
  • BOC Sciences. (n.d.).
  • WuXi AppTec. (n.d.). Importance of Solubility in ADC Development.
  • BenchChem. (2025). The Core of Connection: An In-depth Technical Guide to Hydrophobic Linkers in Drug Development.
  • PurePEG. (2025). Hydrophilic vs. Hydrophobic PEG Linkers in Drug Design.
  • PubMed. (2024).
  • MDPI. (n.d.).
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.
  • Gaylord Chemical. (n.d.). Common Solvent Properties.
  • Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
  • BenchChem. (n.d.). A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design.

Sources

Technical Support Center: Purification of [1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of [1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol. The inherent basicity of the piperidine moiety, coupled with the properties of the bromophenyl group, presents unique challenges that require carefully optimized purification strategies. This document provides in-depth troubleshooting advice and detailed protocols to address common issues encountered in the laboratory.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of [1-(4-bromo-phenyl)-piperidin-4-yl]-methanol in a direct question-and-answer format.

Question 1: My compound is streaking and tailing significantly during silica gel column chromatography. What is causing this, and how can I achieve sharp, well-defined bands?

Answer: This is the most common issue when purifying piperidine derivatives on standard silica gel.[1] The root cause is an acid-base interaction between the basic nitrogen atom of the piperidine ring and the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong interaction leads to poor elution, resulting in broad, tailing peaks and inefficient separation.[1]

Here are several effective solutions, ordered from simplest to most comprehensive:

  • Mobile Phase Modification: The most direct approach is to neutralize the acidic sites on the silica gel by modifying your eluent.

    • Add Triethylamine (TEA): Add 0.1-1% (v/v) of triethylamine to your mobile phase (e.g., Hexane/Ethyl Acetate).[1] The TEA is a stronger base than your compound and will preferentially bind to the acidic silanol groups, allowing your product to elute symmetrically.

    • Add Ammonia: For very strong interactions, a solution of 7N ammonia in methanol (typically used as 1-2% of the polar component of the mobile phase, e.g., DCM/MeOH-NH3) can be highly effective.[1][2]

  • Stationary Phase Modification: If mobile phase additives are insufficient or undesirable, consider changing your stationary phase.

    • Basic or Neutral Alumina: Alumina is a suitable alternative to silica for purifying basic compounds.[1] Both basic and neutral grades can prevent the unwanted acidic interactions.

    • Amine-Deactivated Silica: Using a commercially available silica gel where the silanol groups have been pre-treated or "deactivated" can provide more consistent and reproducible results.[1]

  • Reverse-Phase Chromatography: For some derivatives, reverse-phase chromatography on a C18 column can be an excellent alternative. In this case, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase (e.g., Water/Acetonitrile) can improve peak shape by protonating the piperidine nitrogen, which often leads to better interactions with the stationary phase.[1][3]

Question 2: I am struggling to find a suitable solvent for recrystallization. My compound either dissolves completely, even at room temperature, or fails to dissolve even when boiling.

Answer: Finding the ideal recrystallization solvent requires a systematic approach. The principle of a good single-solvent recrystallization is that the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4]

  • Systematic Solvent Screening:

    • Place a small amount (10-20 mg) of your crude material into several different test tubes.

    • Add a few drops of a single solvent to each tube (try solvents across a polarity range: e.g., hexanes, toluene, ethyl acetate, acetone, ethanol, acetonitrile).

    • Observe solubility at room temperature. If it dissolves, that solvent is unsuitable for single-solvent recrystallization.

    • For solvents where it is insoluble, heat the mixture to boiling. If it dissolves completely, you may have found a suitable solvent.[5]

    • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. The formation of crystals indicates a successful choice.[6]

  • Solvent/Anti-Solvent System: If no single solvent works, a two-solvent (or solvent/anti-solvent) system is the next logical step.[5][6]

    • Find a "solvent" in which your compound is highly soluble (e.g., Dichloromethane, Ethyl Acetate, THF).

    • Find an "anti-solvent" in which your compound is poorly soluble but is miscible with the "solvent" (e.g., Hexanes, Heptane, Diethyl Ether).[6]

    • Dissolve the crude product in the minimum amount of the hot "solvent".

    • While the solution is still warm, add the "anti-solvent" dropwise until you observe persistent cloudiness.

    • Add a few more drops of the "solvent" to redissolve the precipitate and then allow the solution to cool slowly.

A patent for a related compound, 1-(4-bromophenyl)piperidine, suggests a recrystallization system of dichloromethane:n-heptane in a 1:4 ratio, which could be a valuable starting point.[7]

Question 3: My final product is consistently yellowish or tan, not the expected white solid. What is the cause, and how can I fix it?

Answer: Discoloration in piperidine derivatives is often due to minor oxidation products.[5] While these impurities may be present in very small amounts and not significantly affect purity as determined by NMR, they can be aesthetically undesirable.

  • Activated Charcoal Treatment: During recrystallization, after your compound is fully dissolved in the hot solvent, you can add a small amount of activated charcoal (decolorizing carbon). The colored impurities will adsorb onto the surface of the carbon. Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal before allowing the solution to cool and crystallize.[4] Be aware that using too much charcoal can lead to a loss of your desired product.

  • Minimize Air Exposure: When handling the compound, especially in solution and at elevated temperatures, try to minimize its exposure to air to prevent further oxidation. Using an inert atmosphere (Nitrogen or Argon) can be helpful.

Frequently Asked Questions (FAQs)

Q: Which purification method is generally recommended as a starting point for [1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol? A: For typical lab-scale synthesis (<5g), flash column chromatography on silica gel using a hexane/ethyl acetate eluent system modified with ~0.5% triethylamine is the most common and effective starting point. It offers a good balance of speed and resolving power for removing common synthetic impurities.

Q: How can I reliably confirm the purity of my final product? A: A combination of techniques is recommended. ¹H NMR spectroscopy is essential to confirm the chemical structure and check for the presence of proton-bearing impurities. Melting point analysis is also a powerful tool; a sharp melting point range close to the literature value indicates high purity, whereas a broad and depressed melting range suggests the presence of impurities.[4] For quantitative purity assessment (>98%), HPLC or LC-MS is the standard.

Q: Is it possible for my compound to decompose on the silica gel column? A: While [1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol is generally stable, some highly sensitive compounds can degrade on acidic silica. If you suspect decomposition (e.g., observing new, more polar spots on TLC after running the column), you should minimize the time the compound spends on the column by using a faster flow rate (flash chromatography) and ensuring your eluent is appropriately basic.[1] If instability persists, switching to a less harsh method like recrystallization is advised.

Data Summary: Comparison of Purification Techniques

Purification MethodPrimary Use CaseTypical Purity AchievedAdvantagesDisadvantages
Flash Column Chromatography Separating compounds with different polarities (e.g., starting material, product, byproducts).>95-99%High resolution, versatile, applicable to most mixtures.Can be time-consuming, requires significant solvent, potential for product degradation on acidic media.
Recrystallization Removing small amounts of impurities from a solid crude product that is already >85% pure.>99%Highly effective for achieving exceptional purity, scalable, cost-effective.Can have lower yield, requires finding a suitable solvent system, not effective for removing impurities with similar solubility.
Acid-Base Extraction Initial cleanup to separate the basic product from neutral or acidic impurities.[5]80-98%Fast, simple, uses inexpensive reagents, good for large-scale initial purification.[1]Not effective for separating the product from other basic impurities, requires an additional workup step.

Experimental Protocols

Protocol 1: Flash Column Chromatography with Triethylamine Modifier
  • TLC Analysis & Solvent Selection: Develop a TLC system using ethyl acetate (EtOAc) and hexanes. Find a ratio that gives your product an Rf value of ~0.25-0.35. Prepare your chromatography eluent by adding 0.5% triethylamine (TEA) by volume to this solvent mixture (e.g., 5 mL of TEA in 995 mL of eluent).

  • Column Packing: Dry pack a column with an appropriate amount of silica gel (typically 50-100x the mass of your crude product). Gently tap the column to ensure even packing, and add a thin layer of sand on top.[8]

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or the chromatography eluent.[8] If insoluble impurities are present, filter them first. Alternatively, perform a "dry load" by adsorbing your dissolved product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.

  • Elution and Fraction Collection: Carefully add the eluent to the column and apply positive pressure (flash chromatography). Begin collecting fractions immediately.[8][9]

  • Fraction Analysis: Analyze the collected fractions by TLC. Use a UV lamp for visualization and/or a potassium permanganate (KMnO₄) stain, which is effective for visualizing alcohols.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure (rotary evaporation) to yield the purified solid.

Protocol 2: Recrystallization from a Solvent/Anti-Solvent System
  • Solvent Selection: Identify a suitable solvent/anti-solvent pair (e.g., Ethyl Acetate/Hexanes).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethyl acetate required to fully dissolve the solid. Stir and maintain the temperature near the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.

  • Induce Crystallization: While the solution is still hot, add hexanes dropwise with swirling until the solution becomes faintly and persistently cloudy. Add 1-2 drops of hot ethyl acetate to clarify the solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of larger crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Vacuum Filtration and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[4][5] Wash the crystals with a small amount of cold hexanes to remove any residual soluble impurities.[5]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Visual Workflow Diagrams

G cluster_0 Troubleshooting Column Chromatography problem Problem: Peak Tailing / Streaking cause Primary Cause: Basic Piperidine N interacts with Acidic Silica (Si-OH) problem->cause solution1 Solution 1: Add Basic Modifier to Eluent (e.g., 0.5% Triethylamine) cause->solution1 Easiest Fix solution2 Solution 2: Change Stationary Phase cause->solution2 If Modifier Fails solution3 Solution 3 (Alternative): Reverse-Phase (C18) with Acidic Modifier (TFA) cause->solution3 Different Mode alumina Use Alumina (Basic or Neutral) solution2->alumina deactivated Use Amine-Deactivated Silica solution2->deactivated

Caption: Troubleshooting guide for column chromatography of piperidine derivatives.

G start Start: Crude Product check_impurities Are impurities neutral/acidic? start->check_impurities acid_base Perform Acid-Base Extraction check_impurities->acid_base Yes check_solid Is crude product a solid (>85% pure)? check_impurities->check_solid No / Basic acid_base->check_solid recrystallize Attempt Recrystallization check_solid->recrystallize Yes chromatography Use Flash Column Chromatography check_solid->chromatography No end Pure Product recrystallize->end chromatography->end

Caption: A decision-making workflow for selecting a purification method.

References

  • Technical Support Center: Purification of Piperidine Deriv
  • Supporting Information for Eur. J. Org. Chem. 2008. WILEY-VCH Verlag GmbH & Co. KGaA.
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
  • Supporting Information for Organic Chemistry Public
  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • Synthetic method of 1-(4-bromophenyl) piperidine.
  • Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. SpringerLink.
  • Chromatography: How to Run a Flash Column. University of Rochester Department of Chemistry.
  • Purific
  • How can I perform recrystallization of a solid mixture?
  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica.
  • Purification of Organic Compounds by Flash Column Chrom
  • Experiment 1: Recrystallization of Acetanilide. University of California, Santa Cruz.

Sources

Technical Support Center: Optimizing Reaction Temperature for Piperidine N-Arylation

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Ticket ID: OPT-TEMP-PIP-001 Subject: Thermodynamic Balancing for Buchwald-Hartwig Cross-Coupling

Core Directive: The Thermodynamics of Reactivity vs. Stability

Welcome to the technical support center. You are likely here because your piperidine arylation is either stalling (kinetic incompetence) or decomposing (thermal instability).

In Palladium-catalyzed N-arylation, temperature is not just an accelerator; it is a selector. You are balancing two competing thermodynamic realities:

  • Oxidative Addition (OA): Breaking the C-X bond (especially Ar-Cl) often requires significant thermal energy (

    
    ).
    
  • Catalyst Longevity: The active Pd(0) species is thermodynamically unstable relative to bulk Palladium metal (Pd black). High temperatures accelerate the agglomeration of Pd(0) into inactive clusters.

The Golden Rule: You must find the minimum temperature required to surmount the Oxidative Addition barrier (


) while staying below the threshold of Ligand/Catalyst decomposition (

).
Visualizing the Thermal Stress Points

The following diagram maps where temperature impacts the catalytic cycle.

G PreCat Precatalyst (Pd(II)) ActivePd Active Pd(0)L (12-14e⁻ species) PreCat->ActivePd Activation (Often T > 60°C) OxAdd Oxidative Addition (Ar-Pd-X) ActivePd->OxAdd High T Required for Ar-Cl Decomp DECOMPOSITION (Pd Black / Ligand Death) ActivePd->Decomp T > 100°C (Low Ligand Conc) AmineBind Amine Binding & Deprotonation OxAdd->AmineBind OxAdd->Decomp Protodehalogenation (T > 120°C) RedElim Reductive Elimination (Product Release) AmineBind->RedElim Sterics influence barrier RedElim->ActivePd Cycle Repeats

Figure 1: Thermal stress points in the Buchwald-Hartwig cycle. Note that while heat drives the cycle forward (blue/green nodes), it simultaneously opens pathways to irreversible catalyst death (black node).

Troubleshooting Guide: Diagnosing Temperature Artifacts

Use this guide to diagnose your specific failure mode based on LCMS/HPLC data.

Scenario A: Reaction Stalls at < 20% Conversion

Symptom: Starting material remains. Catalyst is still in solution (solution is clear/red/orange, not black).

  • Diagnosis: Kinetic Incompetence (

    
    ).  The system lacks the thermal energy to perform oxidative addition, or the precatalyst failed to activate.
    
  • Fix:

    • Increase temperature by 20°C.

    • If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure you are heating enough to reduce it to Pd(0).

    • Switch to a Precatalyst: Use Pd-G3 or Pd-G4 (e.g., XPhos Pd G4) which activates rapidly even at room temperature [1].

Scenario B: Rapid Black Precipitate Formation

Symptom: Reaction turns black within 10-30 minutes. Conversion stops abruptly.

  • Diagnosis: Thermal Runaway (

    
    ).  The rate of catalyst decomposition exceeds the rate of the catalytic cycle. This is common with "naked" Pd sources or weak ligands.
    
  • Fix:

    • Drop temperature by 20-30°C.

    • Increase Ligand Loading: Ensure L:Pd ratio is > 1:1 (ideally 2:1 for monodentate phosphines) to stabilize the Pd(0) center.

    • Check Solvent: Are you refluxing? Refluxing can sometimes cause localized superheating at the flask wall, killing the catalyst. Use an oil bath set 5°C below boiling point.

Scenario C: Formation of De-halogenated Arene (Ar-H)

Symptom: You see the aryl halide where the halogen is replaced by Hydrogen (Ar-Cl


 Ar-H).
  • Diagnosis:

    
    -Hydride Elimination / Solvent Attack.  The temperature is too high, promoting side reactions over the desired reductive elimination.
    
  • Fix:

    • This is a classic sign of "forcing" a reaction. Lower the temperature.

    • Switch to a bulkier ligand (e.g., BrettPhos) which accelerates Reductive Elimination, outcompeting the side reaction [2].

Optimization Protocol: The Temperature Scan

Do not guess. Execute this standardized scanning protocol to determine the Operating Window.

Prerequisites:

  • Substrate: 0.5 mmol Aryl Halide + 0.6 mmol Piperidine.

  • Catalyst System: 1-2 mol% Pd source / Ligand (Recommended: RuPhos or BrettPhos for piperidines).

  • Base: NaOtBu (Standard) or K₂CO₃ (if functional group sensitive).

StepActionLogic
1 The 60°C Check Run reaction at 60°C for 2 hours. If conversion > 80%, stop. You have a facile system. High heat will only increase impurities.
2 The 80°C Standard If Step 1 fails (< 20% conv), increase to 80°C. This is the standard activation energy for many Aryl Bromides.
3 The 100-110°C Push If Step 2 is slow, push to 100-110°C (requires Toluene or Dioxane). This is usually required for Aryl Chlorides or sterically hindered piperidines (e.g., 2-methylpiperidine).
4 The Solvent Switch If 110°C fails, do not just heat Toluene to reflux. Switch to t-Amyl Alcohol (bp 102°C) or Xylene (bp 140°C). Warning: Above 120°C, catalyst half-life drops to minutes.
Decision Tree for Optimization

DecisionTree Start Start Optimization (Standard: 1 mol% Pd, 80°C) Check Check Conversion (1 Hour) Start->Check HighConv > 80% Conversion Check->HighConv Success LowConv < 10% Conversion Check->LowConv Inactive Stalled Stalled (e.g., 40%) Check->Stalled Catalyst Death Action1 Reduce T by 20°C (Improve Selectivity) HighConv->Action1 IsCl Is it Ar-Cl? LowConv->IsCl Action3 Add Catalyst (2nd injection) Stalled->Action3 Action2 Check Halogen HeatUp Increase T to 110°C Switch to BrettPhos IsCl->HeatUp Yes CheckBase Check Base Solubility (Switch to NaOtBu) IsCl->CheckBase No (Ar-Br/I)

Figure 2: Logical flow for reacting to initial temperature screening results.

Reference Data: Solvents & Stability

Use this table to select a solvent compatible with your required temperature.

SolventBoiling Point (°C)Recommended Max TNotes
THF 6660Good for low-temp, activated substrates.
Dioxane 10195Standard. Excellent solubility for catalysts.
Toluene 110105Standard. Non-polar. Requires soluble base or phase transfer.
t-Amyl Alcohol 102100Superior. Solubilizes polar intermediates; often faster rates than Toluene [3].
DMF/DMAc 153/165120High Risk. High T promotes Pd clustering. Hard to remove. Use only for difficult substrates.

Frequently Asked Questions (FAQs)

Q: Can I use Microwave heating to bypass thermal instability? A: Yes, and it is often recommended for piperidines. Microwave heating allows you to reach high temperatures (120-140°C) instantly, driving the reaction to completion in minutes (vs. hours). This "outruns" the catalyst decomposition pathways which, while temperature-dependent, are also time-dependent. Protocol: Try 120°C for 10 minutes in a sealed microwave vial. [4]

Q: My piperidine has a group at the 2-position (2-methylpiperidine). Why does it require higher temperatures? A: Steric hindrance. The methyl group at the 2-position clashes with the ligand on the Palladium during the Reductive Elimination step. You need higher thermal energy to overcome this increased steric barrier. For these substrates, bulky ligands like RuPhos are strictly superior to BINAP or DPPF.

Q: Does the choice of base affect the temperature requirement? A: Absolutely.

  • NaOtBu (Sodium tert-butoxide): Soluble in organic solvents. Fast reaction. Works at lower temperatures (60-80°C).

  • K₂CO₃ / K₃PO₄: Insoluble (heterogeneous). Requires higher temperatures (100°C+) and vigorous stirring to facilitate phase transfer or surface reaction. If you must use a weak base, you must use heat.

References

  • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd-G3 Precatalysts. Chemical Science. Link

  • Maitre, P., et al. (2011). Ligand Effects in the Reductive Elimination Step. Journal of the American Chemical Society. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Kovalenko, S., et al. (2024). Microwave-Assisted Buchwald–Hartwig Amination: A Rapid Approach. ACS Omega.[1] Link

Sources

Preventing side reactions in bromophenyl piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BPP-SYNTH-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Halogen Survival" Paradox

Welcome to the technical support hub for Bromophenyl Piperidine synthesis. This scaffold is a critical pharmacophore (found in PARP inhibitors and GPCR ligands), but its synthesis presents a distinct chemoselectivity paradox:

The Challenge: You need to form a C–N bond between the piperidine nitrogen and the aromatic ring, but the bromine atom on that same ring—essential for downstream functionalization—is often the first casualty of the reaction conditions required to build the amine.

This guide addresses the three most common "failure modes" reported by our users: Hydrodehalogenation (Debromination) , Bis-amination (Over-reaction) , and Regio-scrambling .

Module 1: The "Vanishing Bromine" (Hydrodehalogenation)

User Complaint

"I am running a Buchwald-Hartwig coupling between piperidine and 1,4-dibromobenzene. The reaction works, but 30% of my product is phenylpiperidine (bromine is gone). Why?"

Root Cause Analysis

This is a classic case of Hydrodehalogenation . In Palladium-catalyzed cross-coupling, the catalytic cycle involves an Oxidative Addition into the C–Br bond. If a hydride source is present, the Palladium intermediate will undergo


-Hydride Elimination  or Transmetallation with Hydride , followed by Reductive Elimination of Ar–H instead of Ar–N.

The Culprits:

  • Alkoxide Bases: Bases like Sodium tert-butoxide (

    
    ) or Sodium Isopropoxide can undergo 
    
    
    
    -hydride elimination to form a Pd-H species.
  • Alcoholic Solvents: Primary or secondary alcohols (MeOH, iPrOH) are hydride donors.

  • Ligand Choice: Small, electron-rich phosphines can accelerate oxidative addition into both bromine sites.

Mechanism of Failure (Visualization)

Debromination Start Ar-Br (Substrate) OxAdd Ar-Pd(II)-Br (Oxidative Addition) Start->OxAdd + Pd0 Pd0 Pd(0) Catalyst PdAmido Ar-Pd(II)-NR2 OxAdd->PdAmido + Amine - HBr (Base) PdHydride Ar-Pd(II)-H (Hydride Species) OxAdd->PdHydride + HydrideSource (Beta-H Elim) Amine Piperidine (H-NR2) Product Ar-NR2 (Desired Product) PdAmido->Product Reductive Elimination HydrideSource Hydride Source (Alcohol/Alkoxide) SideProduct Ar-H (Debrominated) PdHydride->SideProduct Reductive Elimination

Figure 1: The bifurcation point between successful amination and destructive debromination.

Corrective Protocol: The "Inorganic Base" Method

To stop debromination, we must remove the hydride source. We switch from alkoxide bases to inorganic carbonates and use a specific catalyst system.

ParameterStandard (Risky)Optimized (Safe) Reasoning
Base


(Cesium Carbonate)
Carbonates lack

-hydrogens, eliminating the primary hydride source [1].
Solvent Isopropanol / EthanolDioxane or Toluene Aprotic solvents prevent solvent-mediated hydride transfer.
Catalyst


+ BINAP
Bidentate ligands stabilize the Pd center and control the bite angle, favoring amination over reduction [2].
Temp >100°C80°C Lower temperature reduces the rate of the higher-barrier debromination side reaction.

Step-by-Step SOP:

  • Charge: In a glovebox or under Argon, add

    
     (2 mol%) and BINAP (3 mol%) to dry Toluene. Stir 10 min to pre-form the active catalyst.
    
  • Add: Add 1,4-dibromobenzene (1.0 equiv), Piperidine (1.1 equiv), and dry

    
     (2.0 equiv).
    
  • Heat: Heat to 80°C. Monitor by HPLC/GC.

  • Checkpoint: If starting material remains but product is forming, do not increase temp. Add 0.5 mol% more catalyst.

Module 2: The "Double Trouble" (Selectivity Control)

User Complaint

"I am trying to make 1-(4-bromophenyl)piperidine from 1,4-dibromobenzene. I keep getting the bis-piperidine adduct (piperidine at both ends)."

Root Cause Analysis

In a symmetric dibromide, once the first bromine reacts, the resulting product is an aniline derivative. Anilines are electron-rich, making the second bromine less activated for Oxidative Addition (in theory). However, the statistical probability favors bis-amination if stoichiometry is not strictly controlled or if the catalyst is too active.

The "Leaving Group Hierarchy" Solution

Do not rely on statistics. Rely on Chemo-differentiation . You must use a substrate with two different halogens.

Reactivity Order in Pd-Catalysis:



By using 1-bromo-4-iodobenzene , the Palladium will selectively insert into the C–I bond (weaker bond, faster oxidative addition) at room temperature, leaving the C–Br bond untouched [3].

Decision Matrix for Substrates

Selectivity Start Select Starting Material OptionA 1,4-Dibromobenzene Start->OptionA Cheaper OptionB 1-Bromo-4-Iodobenzene Start->OptionB Recommended ResultA Statistical Mixture: 60% Mono / 20% Bis / 20% SM OptionA->ResultA Requires difficult chromatography ResultB High Selectivity: >90% Mono-substitution OptionB->ResultB Reaction at I site only (Room Temp)

Figure 2: Substrate selection strategy for mono-functionalization.

Protocol Adjustment:

  • Substrate: Use 1-bromo-4-iodobenzene.

  • Temperature: Run at Room Temperature (25°C) initially. The C–I bond activates at RT; the C–Br bond usually requires heat (>60°C).

  • Stoichiometry: Use a slight deficit of piperidine (0.95 equiv) to ensure no excess amine attacks the bromine site.

Module 3: Nucleophilic Aromatic Substitution (SNAr)

User Complaint

"I'm avoiding Palladium to save money. I'm using 1-bromo-4-fluorobenzene and reacting it with piperidine and base. The reaction is extremely slow, and when I heat it, I get tars."

Root Cause Analysis
  • The "Element Effect": In SNAr, Fluorine is the best leaving group (F >> Br) because the highly electronegative F stabilizes the Meisenheimer complex intermediate. However, the ring must be activated (electron-poor). A simple bromobenzene is not electron-deficient enough to support SNAr effectively without harsh conditions.

  • Benzyne Formation: If you use a strong base (like KOtBu) to force the reaction, you risk eliminating H-Br to form a Benzyne intermediate. Piperidine can attack benzyne at either carbon, leading to regioisomers (cine-substitution) and polymerization (tar).

Troubleshooting Table
IssueDiagnosisSolution
No Reaction Substrate is too electron-rich.Switch to 4-fluorobromobenzene (F is the LG). Use a polar aprotic solvent (DMSO or DMF ) to strip the cation and activate the nucleophile [4].
Tars / Impurities Benzyne formation via strong base.Switch to a weak base (

) and use Microwave Irradiation (150°C, 30 min) to overcome the activation barrier without using "scorched earth" reagents.
Wrong Isomer Benzyne mechanism.Strictly avoid bases with

(like alkoxides/amides) if the ring is not activated by a nitro/cyano group.

References

  • Wolfe, J. P., & Buchwald, S. L. (1996). Palladium-Catalyzed Amination of Aryl Iodides. Journal of Organic Chemistry.[1] Link (Demonstrates the superiority of Cs2CO3 in preventing side reactions).

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and catalyst improvements. Journal of the American Chemical Society. Link (Foundational work on bidentate ligands preventing bis-coordination and side pathways).

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides. Journal of the American Chemical Society. Link (Establishes the reactivity hierarchy I > Br > Cl).

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[2][3][4] Chemical Reviews. Link (The definitive review on the SNAr "Element Effect" and solvent roles).

Sources

Technical Support Center: Recrystallization of [1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of [1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol via recrystallization. This document provides a comprehensive, experience-driven approach to selecting the optimal solvent system for this specific compound. Given the absence of standardized, published recrystallization protocols for this molecule, this guide emphasizes first principles, systematic screening, and troubleshooting to empower researchers in achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a recrystallization protocol for a novel compound?

A1: The foundational step is to understand the compound's polarity and to perform a systematic solvent solubility screening. The structure of [1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol contains both polar functional groups (the hydroxyl group, -OH, and the tertiary amine in the piperidine ring) and a significant non-polar region (the bromophenyl ring). This duality suggests that the ideal solvent will likely be of intermediate polarity, or a mixed-solvent system will be required. A preliminary small-scale solubility test across a spectrum of solvents is crucial.

Q2: I don't have a specific protocol. Which solvents should I start testing?

A2: Based on the compound's structure, a logical starting point is a range of common laboratory solvents of varying polarities. We recommend screening single-solvent systems first before attempting more complex mixed-solvent systems. A good initial selection includes:

  • Protic Solvents: Methanol, Ethanol, Isopropanol (IPA)

  • Aprotic Polar Solvents: Acetonitrile, Ethyl Acetate (EtOAc), Acetone

  • Non-polar Solvents: Toluene, Heptane/Hexane

  • Chlorinated Solvents: Dichloromethane (DCM)

For a structurally related compound, 1-(4-bromophenyl)piperidine, a mixed solvent system of dichloromethane and n-heptane (1:4 ratio) has been reported for recrystallization, suggesting that a similar combination might be effective.[1]

Q3: My compound "oils out" instead of forming crystals. What's happening and how do I fix it?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is supersaturated at a temperature above the compound's melting point or when the cooling process is too rapid.

Troubleshooting Steps:

  • Slow Down Cooling: After dissolving the compound at an elevated temperature, allow the flask to cool to room temperature slowly on a benchtop before transferring it to an ice bath. Insulating the flask can help.

  • Use More Solvent: The concentration of your compound may be too high. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it more slowly.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Try a solvent with a lower boiling point or switch to a mixed-solvent system where the compound has lower solubility.

Q4: How do I choose a solvent pair for a mixed-solvent recrystallization?

A4: The key to a successful mixed-solvent recrystallization is to choose two miscible solvents with different "powers" for your compound:

  • Solvent 1 (The "Good" Solvent): A solvent in which your compound is highly soluble, even at room temperature.

  • Solvent 2 (The "Bad" or "Anti-Solvent"): A solvent in which your compound is poorly soluble, even at elevated temperatures.

The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent. Then, the "bad" solvent is added dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. Commonly successful pairs include ethanol/water, ethyl acetate/hexane, and dichloromethane/heptane.[2][3]

Experimental Workflow & Protocols

Protocol 1: Systematic Solvent Screening

This protocol is designed to efficiently identify promising single solvents for recrystallization.

Objective: To assess the solubility of [1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol in various solvents at room temperature and at their boiling points.

Methodology:

  • Preparation: Aliquot approximately 10-20 mg of your crude compound into several small test tubes.

  • Room Temperature Test: To each tube, add a different solvent dropwise (e.g., ethanol, ethyl acetate, toluene, heptane), vortexing after each addition. Record the volume of solvent required to fully dissolve the compound. If it dissolves in less than ~0.5 mL, the solvent is likely too good for single-solvent recrystallization. If it is insoluble in ~2 mL, it is a poor solvent.

  • Hot Solubility Test: For solvents where the compound showed low solubility at room temperature, gently heat the suspension in a water bath towards the solvent's boiling point. Observe if the compound dissolves.

  • Cooling Test: If the compound dissolves upon heating, remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath. Observe the quality and quantity of the crystals that form.

Data Interpretation:

SolventSolubility at 20°CSolubility at Boiling PointCrystal Formation on CoolingRecommendation
e.g., MethanolHighVery HighPoor / NonePotential "Good" solvent for a mixed pair
e.g., IsopropanolModerateHighGood, fine needlesPromising single solvent candidate
e.g., TolueneLowModerateSlow, large crystalsPossible single solvent, may need large vol.
e.g., HeptaneInsolubleInsolubleNonePotential "Bad" solvent for a mixed pair
Diagram: Recrystallization Solvent Selection Workflow

This diagram illustrates the decision-making process for selecting a suitable recrystallization solvent system.

Recrystallization_Workflow cluster_screening Solvent Screening cluster_analysis Analysis & Decision cluster_protocol Protocol Execution start Start with Crude Compound test_solvents Test Solubility in 6-8 Solvents (Polar to Non-Polar) start->test_solvents decision Analyze Solubility Data test_solvents->decision single_solvent Good Candidate: Low solubility cold High solubility hot decision->single_solvent Ideal Case mixed_solvent No single solvent works. Identify 'Good' and 'Bad' pair. decision->mixed_solvent Common Case re_evaluate All solvents are poor or too good. Re-evaluate compound purity or try column chromatography. decision->re_evaluate Difficult Case run_single Perform Single-Solvent Recrystallization single_solvent->run_single run_mixed Perform Mixed-Solvent Recrystallization mixed_solvent->run_mixed end_node Pure Crystalline Product run_single->end_node run_mixed->end_node

Sources

Technical Support Center: Resolving HPLC Peak Tailing for Amine-Containing Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving common chromatographic challenges encountered with amine-containing linkers. This guide is designed for researchers, scientists, and drug development professionals who utilize HPLC and are seeking to overcome the prevalent issue of peak tailing with basic compounds. Here, we will delve into the root causes of this phenomenon and provide actionable, field-proven troubleshooting strategies and frequently asked questions to help you achieve symmetric, reproducible peaks for accurate quantification.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and resolve peak tailing based on your specific observations.

Why are my amine-containing linker peaks tailing, while other non-amine compounds in the same run look fine?

This is a classic symptom pointing towards a specific chemical interaction between your basic amine analytes and the stationary phase.

Underlying Cause: Secondary Silanol Interactions

The most common cause of peak tailing for amine-containing compounds in reversed-phase HPLC is the interaction between the positively charged (protonated) amine groups and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[1][2][3] These secondary ionic interactions are a different retention mechanism from the primary hydrophobic retention, leading to a portion of the analyte molecules being more strongly retained, which results in a tailed peak.[2][3] Acidic silanol groups are the most problematic and can cause significant tailing.[4]

dot graph TD{ subgraph "Silica Stationary Phase" A[Amine Analyte (R-NH3+)] -- "Primary Hydrophobic Interaction" --> B(C18 Bonded Phase); A -- "Secondary Ionic Interaction (Causes Tailing)" --> C(Deprotonated Silanol Si-O-); end style B fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } caption: "Dual retention mechanisms causing peak tailing for amines."

Solutions:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (typically to ≤ 3) will protonate the silanol groups, neutralizing their negative charge and minimizing the secondary ionic interactions.[2][3][5] Be mindful that this will also ensure your amine is fully protonated, which may decrease its retention time.[5]

  • Utilize a Modern, High-Purity, End-Capped Column: Modern "Type B" silica columns have a lower metal content and are "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less accessible for interaction.[2][3] Base-deactivated columns are specifically designed to minimize these interactions.[6]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., > 20 mM) can help to mask the residual silanol sites on the stationary phase, thereby improving peak shape.[5][7]

  • Use a Mobile Phase Additive (Sacrificial Base): Adding a small, basic compound like triethylamine (TEA) to the mobile phase can be an effective strategy.[5] TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from these secondary interactions.

I've tried lowering the pH, but my peak tailing persists. What's next?

If pH adjustment alone is insufficient, other factors may be at play, or a more robust approach to mobile phase modification is needed.

Underlying Causes & Solutions:

  • Inadequate Buffering: Ensure you are using a buffer and not just an acid to adjust the pH. A buffer will resist small changes in pH that can occur as the sample solvent mixes with the mobile phase at the head of the column.[8] The buffer should have a pKa within +/- 1 pH unit of your target mobile phase pH for optimal buffering capacity.[8]

  • Metal Chelation: Trace metal contaminants (like iron and aluminum) on the silica surface or from the HPLC system itself can act as active sites, chelating with your amine linker and causing tailing.[4][5]

    • Solution: Add a chelating agent, such as a low concentration of EDTA, to your mobile phase to bind these metal ions and prevent them from interacting with your analyte.[5][9]

  • Use of Ion-Pairing Agents: For highly basic or polar amines that are difficult to retain and show poor peak shape, an ion-pairing agent can be beneficial. These agents are large molecules with an opposite charge to the analyte and a hydrophobic tail. They pair with the ionized analyte, and the resulting neutral complex is well-retained by the reversed-phase column.[10][11]

    • For cationic amines, an anionic ion-pairing agent like an alkyl sulfonate is used. [11] This can significantly improve peak shape and retention.[10][12]

Experimental Protocol: Mobile Phase Optimization with a Sacrificial Base

  • Prepare Stock Solution: Create a 1% (v/v) solution of triethylamine (TEA) in your mobile phase organic solvent (e.g., acetonitrile or methanol).

  • Initial Mobile Phase: Prepare your mobile phase as usual, for example, 60:40 acetonitrile:water with 0.1% formic acid.

  • Titrate TEA: Add small, precise amounts of the 1% TEA stock solution to your aqueous mobile phase component. Start with an addition that results in a final concentration of 0.05% TEA in the total mobile phase.

  • Equilibrate and Inject: Equilibrate the column with the new mobile phase for at least 15-20 column volumes. Inject your sample and observe the peak shape.

  • Optimize: If tailing is reduced but not eliminated, incrementally increase the TEA concentration up to around 0.1%.

My peaks are tailing, and I also notice a loss of resolution over a series of injections. What could be the issue?

This combination of symptoms often points to a problem with the column itself or the accumulation of contaminants.

Underlying Causes & Solutions:

  • Column Degradation: The stationary phase can degrade over time, especially when operating at pH extremes. High pH (>7.5) can dissolve the silica backbone, while very low pH (<2) can cleave the bonded phase, exposing more silanol groups.[5] This leads to a loss of performance and increased peak tailing.[13]

    • Solution: Always operate within the column manufacturer's recommended pH range. If you suspect column degradation, a benchmarking method with a neutral compound can help confirm this.[5] If a neutral compound also shows tailing, it could indicate a physical problem with the column.[6]

  • Column Contamination: Strongly retained matrix components from your sample can accumulate at the head of the column, creating active sites that interact with your amine analyte.[13]

    • Solution: The use of a guard column is a cost-effective way to protect your analytical column.[13] If you observe a sudden increase in tailing and backpressure, replacing the guard column is a quick troubleshooting step.[13] Implementing a sample clean-up procedure like Solid Phase Extraction (SPE) can also prevent these issues.[1]

  • Column Void: A void at the inlet of the column can cause the sample to travel through different paths, leading to peak broadening and tailing.[5] This can be caused by pressure shocks or operating outside the recommended pH range.[5]

    • Solution: Replace the column. To prevent this, always ramp up the flow rate gradually and use "make before break" injection valves if available.[5]

dot graph TD { A[Sample Injection] --> B{Guard Column}; B --> C{Analytical Column}; C --> D[Detector]; E[Contaminants] -- "Trapped" --> B; F[Clean Sample] --> C; style B fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } caption: "Workflow showing the protective role of a guard column."

Frequently Asked Questions (FAQs)

Q1: What is the ideal HPLC column for analyzing amine-containing linkers?

For amine-containing linkers, the best choice is a modern, high-purity silica (Type B) reversed-phase column that is thoroughly end-capped to minimize residual silanol groups.[2][5] Many manufacturers offer "base-deactivated" or "polar-embedded" columns specifically designed for improved peak shape with basic compounds.[1][6] Columns with charged surface hybrid (CSH) technology can also provide excellent peak shape for basic compounds at low pH.[14]

Q2: How does mobile phase pH affect the retention and peak shape of my amine linker?

The mobile phase pH has a profound impact on both retention and peak shape.[15][16][17]

  • At low pH (e.g., pH < 3): The amine is protonated (positively charged), and the column's silanol groups are also protonated (neutral). This minimizes ionic interactions, leading to better peak shape but potentially less retention as the charged amine is more water-soluble.[5]

  • At mid-range pH (e.g., pH 4-7): The amine is still protonated, but the silanol groups become deprotonated (negatively charged), leading to strong secondary ionic interactions and significant peak tailing.[1][2]

  • At high pH (e.g., pH > 9, ensure your column is stable at this pH): The amine becomes neutral (un-protonated), and the silanol groups are deprotonated. In this state, the neutral amine is more hydrophobic, leading to increased retention. Peak shape can be excellent, but not all columns can withstand high pH.[1]

Q3: Can my HPLC system itself contribute to peak tailing?

Yes, the system can contribute to peak tailing in several ways:

  • Extra-Column Volume: Excessive tubing length or wide internal diameter tubing between the injector, column, and detector can cause peak broadening and tailing.[1][18] Using narrow-bore tubing (e.g., 0.005") can help minimize this effect.[1]

  • Metal Contamination: Stainless steel components in the flow path can release metal ions that may chelate with your analyte.[19][20] This is particularly problematic for compounds with phosphate or carboxyl groups but can also affect amines.[20]

Q4: What is system passivation, and should I consider it for amine analysis?

Passivation is a chemical treatment process that forms a protective oxide layer on the stainless steel surfaces of the HPLC system, making them less reactive.[19][21] This process, often done with nitric or citric acid, removes free iron from the surface and can reduce unwanted interactions between your analyte and the system components.[21][22] If you are analyzing particularly sensitive amine linkers or see issues that cannot be resolved by column and mobile phase optimization, passivating your system can be a valuable step to improve peak shape and recovery.[20]

Experimental Protocol: HPLC System Passivation

Note: Always remove the column before passivating the system. Consult your HPLC instrument manual before proceeding.[21][23]

  • Initial Flush: Flush the entire system (all pump lines, injector, and flow cell) with high-purity water for 15 minutes.[19]

  • Solvent Exchange: Flush with isopropanol for 10 minutes, followed by another 15-minute flush with high-purity water.[19]

  • Acid Treatment: Flush the system with a 6N nitric acid solution (~35%) at a low flow rate (e.g., 1 mL/min) for 30-60 minutes.[19][20] CAUTION: Handle nitric acid with appropriate personal protective equipment in a well-ventilated area.

  • Neutralization: Flush thoroughly with high-purity water until the eluent at the waste line is neutral (check with pH paper).

  • Final Rinse: Flush with methanol or your initial mobile phase to prepare the system for use.

Q5: I see two peaks for my single, pure amine compound at low pH. What is happening?

For some polyamines with multiple basic centers of differing pKa values, it's possible that at a specific pH, you have a mixed population of protonated species in slow exchange on the chromatographic timescale.[24] This can result in more than one chromatographically distinct species, even for a pure compound.[24] Adjusting the mobile phase pH to a value that ensures all amine groups are either fully protonated or fully deprotonated can often resolve this into a single, sharp peak.[24]

Summary of Key Parameters

ParameterRecommendation for Amine-Containing LinkersRationale
Column Choice High-purity, end-capped, base-deactivated, or polar-embedded C18/C8 columns.Minimizes exposed silanol groups, the primary source of secondary interactions.[1][2][6]
Mobile Phase pH Low pH (2-3) or High pH (>9, with a pH-stable column). Avoid mid-range pH (4-7).Low pH neutralizes silanols; high pH neutralizes the amine. Both minimize ionic interactions.[5]
Buffer Use a buffer with pKa within +/- 1 of target pH. Concentration of 20-50 mM.Maintains a stable pH at the column head and can mask silanol interactions.[5][8]
Additives Sacrificial bases (e.g., TEA) or chelating agents (e.g., EDTA).Competitively binds to active silanol sites or inactivates metal contaminants.[5][9]
System Minimize tubing length/ID. Use a guard column. Consider system passivation.Reduces extra-column band broadening and removes sources of secondary interactions.[1][13][20]

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corpor
  • Peak Tailing in HPLC - Element Lab Solutions.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • How to Reduce Peak Tailing in HPLC? - Phenomenex.
  • HPLC Peak Tailing - Axion Labs.
  • The Theory of HPLC Column Chemistry.
  • buffered pH to avoid peak tailing - Chrom
  • Tips and Tricks of HPLC System Troubleshooting - Agilent.
  • Common Causes Of Peak Tailing in Chrom
  • HPLC Troubleshooting Guide.
  • Effect of pH on LC-MS Analysis of Amines - Waters Corpor
  • Successful passivation of an HPLC system - Analytics-Shop.
  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex.
  • Cleaning and Passivation of Liquid Chromatography - Welch M
  • The Importance of Mobile Phase pH in Chromatographic Separ
  • The Role of Ion Pairing Agents in Liquid Chromatography (LC)
  • Passivation of stainless steel-based HPLC and IC instruments - Diduco.
  • Exploring the Role of pH in HPLC Separ
  • What is the Definition of Passiv
  • How To Passivate HPLC Stainless Steel For Corrosion Resistance - SilcoTek.
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • Issues and Solutions to the Use of Ion-Pairing Reagents - Welch M
  • Importance of ion pair reagents on reverse phase HPLC - Pharmaguideline Forum.
  • Buffers and Eluent Additives for HPLC Method Development - Element Lab Solutions.
  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC | LCGC Intern
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex.
  • A Guide to HPLC and LC-MS Buffer Selection.
  • HPLC Columns - Biocompare.
  • Why do triamines (polyamines) show as multiple peaks on HPLC chromatograms at a low pH?
  • Choosing HPLC Columns for Rapid Method Development - Agilent.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences.
  • HPLC and UHPLC Column Selection Guide - Sigma-Aldrich.
  • HPLC Tech Tip: The Effect of Gradient on Buffers - Phenomenex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEa__rlLvui8OZtOOgAxvVG_G_zuvmrr8XJNoH8GHI9A-DBWq50y4CWSAU3RgmueXjFCvOapSCJnNPPOLwth3GyP6IbQx3gELvt1gDWQ5zAzeBlXqGZQBQgHD1v8fDBOgMAB9mm8SZOsCQo2buHtfzoRm-xp_j9Poawl_TOEcTP_meLCylSgtWl02HCsZjcGxge3HYmEa9FocRO5cJt3c37sL7B9rIODN09]([Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of [1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide & Technical Analysis

Executive Summary

This guide provides an in-depth analysis of the 1H NMR spectrum for [1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol (CAS: 170367-96-1 / Analogous derivatives).[1][2] It is designed for medicinal chemists optimizing piperidine-based linkers.[1][2]

The analysis focuses on distinguishing this N-aryl piperidine from its metabolic precursors (e.g., 4-piperidinemethanol) and structural analogs (e.g., N-benzyl derivatives).[1][2] We utilize a comparative approach to highlight the electronic influence of the para-bromoaryl moiety on the piperidine scaffold.

Structural Context & Electronic Environment[1][2][3]

To interpret the spectrum accurately, one must understand the electronic push-pull mechanisms at play:

  • The N-Aryl "Push": The nitrogen lone pair participates in resonance with the phenyl ring.[1] This shields the ortho aromatic protons (upfield shift) but deshields the piperidine

    
    -protons (downfield shift) compared to non-conjugated amines.[2]
    
  • The Halogen "Pull": The bromine atom at the para position exerts an inductive withdrawing effect (-I), significantly deshielding the aromatic protons ortho to itself.[2][3]

  • Conformation: The piperidine ring predominantly adopts a chair conformation, creating distinct axial and equatorial environments for the ring protons.[2][3]

DOT Diagram: Structural Correlation Logic

The following diagram illustrates the connectivity and key NMR correlations (COSY/HMBC) required to validate the structure.

G cluster_0 Aromatic Region cluster_1 Piperidine Scaffold cluster_2 Hydroxymethyl Group Br Br-C(4') H_ortho_Br H (Ortho to Br) ~7.3 ppm Br->H_ortho_Br Inductive (-I) H_ortho_N H (Ortho to N) ~6.8 ppm H_ortho_N->H_ortho_Br COSY (AA'BB') N_atom N-Atom N_atom->H_ortho_N Resonance (+M) H_alpha H-Alpha (N-CH2) ~3.6 ppm N_atom->H_alpha Deshielding H_beta H-Beta/Gamma ~1.2-1.9 ppm H_alpha->H_beta COSY H_meth H-Methine (C4) ~1.6 ppm CH2_OH -CH2-OH ~3.5 ppm H_meth->CH2_OH COSY OH_proton -OH Proton (Variable) CH2_OH->OH_proton Coupling (DMSO)

Caption: Logical flow of electronic effects and COSY correlations. Red/Blue regions indicate distinct chemical environments.[2]

Experimental Protocol (Self-Validating)

Objective: Obtain a high-resolution spectrum with visible hydroxyl coupling (to confirm the alcohol moiety).

Reagents:

  • Sample: 10–15 mg of [1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol.

  • Solvent A (Routine):

    
     (99.8% D) + 0.03% TMS.[2][3]
    
  • Solvent B (Validation):

    
     (99.9% D). Recommended for -OH detection.[1][2]
    

Step-by-Step Methodology:

  • Solvent Selection: Start with

    
     for baseline comparison.[2][3] If the -OH proton is broad or invisible due to exchange, switch to 
    
    
    
    .[1][2]
  • Preparation: Dissolve the sample completely. Filter through a cotton plug if any turbidity remains (particulates cause line broadening).[2][3]

  • Acquisition:

    • Pulse sequence: Standard zg30 or zg.[1][2]

    • Scans (ns): 16 (minimum) to 64 (for high S/N).

    • Relaxation Delay (D1): Set to

      
       seconds to ensure integration accuracy of aromatic protons.
      
  • Validation Check:

    • Shim Check: The TMS peak (0.00 ppm) should have a linewidth at half-height

      
      .[2]
      
    • Integration Check: Calibrate the aromatic region (4H total) to 4.00. The hydroxymethyl doublet (-CH2-O) should integrate to exactly 2.00.[1][2]

Comparative Analysis: Target vs. Alternatives

This section compares the target molecule against its precursor (4-piperidinemethanol) and a non-conjugated analog (N-benzyl) to validate the synthesis.[1][2]

Table 1: Chemical Shift Comparison (

, ppm)
Proton GroupTarget Molecule (N-Aryl)Precursor (Free Amine)Alternative (N-Benzyl)Mechanistic Explanation
Aromatic (Ortho-N) 6.80 (d) N/A~7.2-7.3Resonance with N lone pair shields these protons in the N-Aryl target.[1][2]
Aromatic (Ortho-Br) 7.30 (d) N/A~7.4-7.5Inductive effect of Br deshields these protons.[1][2]
Piperidine

-H
3.6 - 3.7 2.6 - 3.02.8 - 2.9Critical Diagnostic: N-Aryl group significantly deshields

-protons compared to free amine or benzyl.[1][2]
-CH2-OH 3.45 - 3.55 3.35 - 3.45~3.45Minimal change; the hydroxymethyl is distal from the N-substitution.[1][2]
-OH (Hydroxyl) 4.5 - 4.6 (t) VariableVariableVisible as a triplet in DMSO-d6; often a broad singlet in CDCl3.[1][2]

Note: Values are approximate and solvent-dependent. "d" = doublet, "t" = triplet.

Detailed Assignment & Interpretation
A. The Aromatic Region (6.5 – 7.5 ppm)

The 4-bromophenyl group forms a classic AA'BB' system , often appearing as two distinct doublets (roofing effect may be visible).[2][3]

  • 
     7.30 ppm (2H, d, 
    
    
    
    Hz):
    Protons ortho to the Bromine.[2][3] The electronegative halogen pulls density, shifting these downfield.[3]
  • 
     6.80 ppm (2H, d, 
    
    
    
    Hz):
    Protons ortho to the Nitrogen.[2][3] The nitrogen lone pair donates density into the ring (resonance), shielding these protons significantly upfield relative to benzene (
    
    
    7.26).[2][3]
B. The Piperidine Ring (1.0 – 3.8 ppm)

The piperidine ring exists in a chair conformation.[2][3]

  • 
    -Protons (Positions 2 & 6):  These appear as a set of broad multiplets around 3.6–3.7 ppm .[1][2] They are significantly downfield compared to the precursor (4-piperidinemethanol, ~2.6 ppm) due to the electron-withdrawing nature of the aromatic ring (anisotropy and electronegativity).[2]
    
  • 
    -Protons (Positions 3 & 5):  Appear upfield, typically 1.7–1.9 ppm  (equatorial) and 1.2–1.4 ppm  (axial).[2][3]
    
  • Methine Proton (Position 4): A multiplet around 1.5–1.7 ppm .[2][3]

C. The Hydroxymethyl Group (-CH2OH)[1][2]
  • 
     3.45–3.55 ppm (2H, d, 
    
    
    
    Hz):
    The methylene protons adjacent to oxygen.[2][3]
  • Coupling Logic: In

    
    , this usually appears as a doublet (coupling to H-4).[2][3] In 
    
    
    
    , if the OH proton is not exchanging, this signal may split further or broaden due to coupling with the OH proton.[1][2][3]
Troubleshooting & Anomalies
Scenario: "I see a singlet at 7.26 ppm obscuring my signals."
  • Cause: This is the residual

    
     solvent peak.[2][3]
    
  • Solution: The aromatic doublet at 7.30 ppm (ortho-Br) is dangerously close to the solvent peak.[2] Switch to

    
      (residual peak at 2.50 ppm) or Acetone-
    
    
    
    (2.05 ppm) to clear the aromatic window.[2]
Scenario: "The integration of the aromatic region is 3.5H instead of 4H."
  • Cause: Likely relaxation issues.[1][2] The protons ortho to Bromine have longer T1 relaxation times.[2]

  • Solution: Increase the relaxation delay (D1) from 1s to 5s.

DOT Diagram: Workflow for Solvent Decision

SolventFlow Start Start Analysis CheckSolubility Check Solubility Start->CheckSolubility CDCl3 Run in CDCl3 CheckSolubility->CDCl3 CheckAromatic Is Ar-H (7.3 ppm) overlapped? CDCl3->CheckAromatic CheckOH Is -OH visible/sharp? Success Process Data CheckOH->Success Yes SwitchDMSO Switch to DMSO-d6 CheckOH->SwitchDMSO No (Broad/Exchanged) CheckAromatic->CheckOH No overlap CheckAromatic->SwitchDMSO Overlap with CHCl3 (7.26)

Caption: Decision tree for selecting the optimal NMR solvent based on spectral overlap and exchangeable protons.

References
  • Claridge, T. D. W. (2016).[2][3] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[1][2] (General reference for pulse sequences and relaxation delays).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[2][3] Link[2][3]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2][3] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2] (Reference for additivity rules in substituted benzenes).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[2][3] Spectral Database for Organic Compounds (SDBS).[2][3] SDBS No. 1658 (Piperidinemethanol precursor).[2][3] Link[2][3]

Sources

Comparative Mass Spectrometry Guide: Structural Elucidation of C12H16BrNO Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Landscape[1]

The molecular formula C12H16BrNO represents a critical subset of New Psychoactive Substances (NPS), specifically brominated synthetic cathinones.[1] In forensic and pharmaceutical analysis, this formula presents a significant "isobaric challenge" because multiple regioisomers exist that share identical molecular weights (MW 269.04/271.[1]04) and primary fragmentation ions.[1][2][3]

This guide focuses on the differentiation of the three most prevalent isomers:

  • 4-Bromo-N-ethylbuphedrone (4-Br-NEB):

    
    -ethyl, N-ethyl substitution.[1]
    
  • 4-Bromo-N-propylcathinone (4-Br-NPC):

    
    -methyl, N-propyl substitution.[1]
    
  • 4-Bromo-Pentedrone (4-Br-PD):

    
    -propyl, N-methyl substitution.[1]
    

Core Analytical Problem: All three isomers produce a base peak at m/z 86 under standard Electron Ionization (EI) conditions, rendering simple spectral library matching prone to false positives. This guide details the secondary fragmentation pathways and soft-ionization techniques required for unequivocal identification.

Electron Ionization (EI-MS): The "Hard" Fragmentation[1]

Under 70 eV EI conditions, brominated cathinones undergo predictable


-cleavage.[1] However, the resulting imminium ions are isobaric.[1] Differentiation relies on secondary fragmentation  of the imminium ion and the detection of the acylium ion.[1]
Primary Fragmentation Mechanism ( -Cleavage)

The radical cation (


) formed upon ionization is unstable.[1] The bond between the carbonyl carbon and the 

-carbon breaks homolytically.[1]
  • Fragment A (Acylium Ion): Contains the brominated aromatic ring (

    
    ).[1] Characteristic doublet at m/z 183/185  (1:1 ratio due to 
    
    
    
    and
    
    
    ).[1] This confirms the "4-Bromo" substitution but does not distinguish the alkyl chain.[1]
  • Fragment B (Imminium Ion): Contains the amine and alkyl side chain (

    
    ).[1] Observed at m/z 86 .[1]
    
Secondary Fragmentation (The Differentiator)

To distinguish the isomers, one must analyze the decomposition of the m/z 86 imminium ion.[1]

IsomerStructurePrimary Ion (Base Peak)Secondary Diagnostic IonMechanism of Secondary Loss
4-Br-NEB

-Et, N-Et
m/z 86 m/z 58 Loss of ethene (

) from N-ethyl group via Hydrogen rearrangement.
4-Br-NPC

-Me, N-Pr
m/z 86 m/z 44 Loss of propene (

) from N-propyl group.[1]
4-Br-PD

-Pr, N-Me
m/z 86 m/z 44 McLafferty-like rearrangement of the

-propyl chain.[1]

Key Insight: The presence of m/z 58 is the specific marker for the N-ethyl moiety (4-Br-NEB). The N-propyl and Pentedrone derivatives are harder to distinguish by EI alone and often require chromatographic separation (Retention Time) or ESI-MS/MS.[1]

Visualization of Fragmentation Pathways

Fragmentation M_Ion Molecular Ion (M+•) [C12H16BrNO] m/z 269/271 Alpha_Cleavage α-Cleavage M_Ion->Alpha_Cleavage Acylium Acylium Ion [Br-Ph-C=O]+ m/z 183/185 Alpha_Cleavage->Acylium Charge Retention on Ring Imminium_86 Imminium Ion (Base Peak) [C5H12N]+ m/z 86 Alpha_Cleavage->Imminium_86 Charge Retention on N Sec_Frag_NEB H-Rearrangement (-C2H4) Imminium_86->Sec_Frag_NEB If N-Ethyl (4-Br-NEB) Sec_Frag_NPC H-Rearrangement (-C3H6) Imminium_86->Sec_Frag_NPC If N-Propyl (4-Br-NPC) Ion_58 Diagnostic Ion [H2N=CH-Et]+ m/z 58 (Specific to N-Ethyl) Sec_Frag_NEB->Ion_58 Ion_44 Diagnostic Ion [H2N=CH-Me]+ m/z 44 (N-Propyl / Pentedrone) Sec_Frag_NPC->Ion_44

Caption: Divergent fragmentation pathways of the isobaric m/z 86 imminium ion allowing structural differentiation.

Electrospray Ionization (ESI-MS/MS): The "Soft" Confirmation[1]

For high-sensitivity detection in biological matrices (plasma/urine), LC-ESI-MS/MS is preferred.[1] The fragmentation of the protonated molecule


 differs significantly from EI.[1]
Protonated Precursor[1][2]
  • 
    :  m/z 270.04 and 272.04.
    
Product Ion Spectra (CID)

Collision-Induced Dissociation (CID) yields "even-electron" fragments.[1][2][4]

  • Water Loss: A common initial step for cathinones, forming

    
    .[1]
    
    • m/z 252/254.[1]

  • Regioisomer Specific Transitions:

    • 4-Br-NEB: The loss of the amine (ethylamine, 45 Da) is favored.[1]

    • 4-Br-NPC: The loss of propylamine (59 Da) is favored.[1]

    • Alkylphenone Formation: High collision energies often strip the amine entirely, leaving the alkyl-phenyl-ketone core.[1]

      • 4-Br-NEB (Butyrophenone core): m/z 225/227.[1]

      • 4-Br-NPC (Propiophenone core): m/z 211/213.[1]

Experimental Protocol (Self-Validating)

This protocol ensures reproducibility and distinguishes isomers based on both retention time (RT) and ion ratios.[1]

Sample Preparation
  • Solvent: Methanol (LC-MS grade).[1]

  • Concentration: 10 µg/mL.[1]

  • Derivatization (Optional for EI): TFA-anhydride can be used to improve peak shape, shifting the molecular ion and aiding separation.[1]

GC-MS Method (Agilent 7890B/5977A equivalent)
  • Column: DB-5MS or HP-5MS (30m

    
     0.25mm, 0.25µm).[1]
    
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Inlet: Splitless, 250°C.

  • Oven Program:

    • Hold 80°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 15 min.

  • MS Source: 230°C, 70 eV.

  • Scan Range: m/z 40–400.[1]

Validation Criteria (The "Trust" Pillar)

To confirm identity, the sample must meet three criteria:

  • Retention Time: Must match reference standard within

    
    1%. (Note: 4-Br-Pentedrone typically elutes after 4-Br-NEB due to the longer 
    
    
    
    -chain increasing boiling point).[1]
  • Isotope Ratio: The m/z 183:185 ratio must be between 0.9 and 1.1 (Characteristic of Br).

  • Secondary Ion Ratio:

    • For 4-Br-NEB : Presence of m/z 58 > 5% relative abundance.[1]

    • For 4-Br-NPC : Presence of m/z 44 > 5% relative abundance; absence of m/z 58.[1]

Decision Matrix Workflow

Use this logic gate to interpret your data.

DecisionTree Start Start: Unknown Spectrum (Precursor m/z 270/272 or EI Base m/z 86) Check_183 Is m/z 183/185 present in 1:1 ratio? Start->Check_183 Not_Br Not a Brominated Cathinone Check_183->Not_Br No Check_Sec Check Secondary EI Ions (from m/z 86) Check_183->Check_Sec Yes Found_58 m/z 58 Observed Check_Sec->Found_58 Base Peak 86 + Ion 58 Found_44 m/z 44 Observed Check_Sec->Found_44 Base Peak 86 + Ion 44 Result_NEB ID: 4-Bromo-N-ethylbuphedrone (4-Br-NEB) Found_58->Result_NEB Check_RT Check Retention Time (vs Standards) Found_44->Check_RT Result_NPC ID: 4-Bromo-N-propylcathinone Check_RT->Result_NPC Earlier Elution Result_PD ID: 4-Bromo-Pentedrone Check_RT->Result_PD Later Elution

Caption: Logical workflow for assigning regioisomers based on spectral data and elution order.

References

  • Davidson, J. T., et al. (2020).[1] Fragmentation Pathways of Odd- and Even-electron N-alkylated Synthetic Cathinones. National Institute of Justice.[1][4] Link

  • Zuba, D., & Sekuła, K. (2013).[1] Analytical characterization of three new brominated derivatives of cathinone. Drug Testing and Analysis. Link

  • Glen Jackson Research Group. (2020).[1] Fragmentation pathways of N-alkylated synthetic cathinones. West Virginia University.[1] Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023).[1] Mass Spectral Library - Version 3.11. Link

Sources

Comparative Guide: Flexible vs. Semi-Rigid PROTAC Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rigidity Dilemma

In the rational design of Proteolysis-Targeting Chimeras (PROTACs), the linker is often mistakenly viewed as a passive connector. It is, in fact, a thermodynamic lever. The transition from flexible linkers (PEG/alkyl chains) to semi-rigid/rigid linkers (piperazines, alkynes, bicyclic systems) represents a shift from "fishing" for a degradation-competent conformation to "engineering" a precise ternary complex.[1][2]

  • Flexible Linkers: Offer high conformational adaptability, maximizing the probability of finding a binding mode, but at a high entropic cost (

    
    ) and often poor oral bioavailability.
    
  • Semi-Rigid Linkers: Minimize entropic penalty and improve membrane permeability (via reduced TPSA), but carry a high risk of "activity cliffs" if the pre-organized geometry does not perfectly match the protein-protein interface.

This guide analyzes the trade-offs, supported by experimental data, to assist in the transition from hit discovery (flexible) to lead optimization (rigid).

Mechanistic Deep Dive: Thermodynamics of the Ternary Complex

The efficacy of a PROTAC is governed by the stability of the ternary complex (Target-PROTAC-E3), quantified by the cooperativity factor (


).
The Entropic Penalty

The binding free energy (


) is composed of enthalpy (

) and entropy (

).

  • Flexible Linkers (High Entropic Cost): A PEG chain has many rotatable bonds. To form a stable ternary complex, these bonds must "freeze" into a specific conformation. This massive loss of conformational entropy opposes binding, requiring significant enthalpic gain (strong protein-protein interactions) to compensate.

  • Rigid Linkers (Pre-organization): By restricting rotatable bonds, rigid linkers "pre-pay" the entropic cost during synthesis. When the PROTAC binds, the loss of entropy is minimal. If the linker geometry aligns the warheads correctly, this leads to high-affinity, cooperative binding (High

    
    , High 
    
    
    
    ).
Visualization: Thermodynamic Landscape

The following diagram illustrates the energetic difference between flexible and rigid linker strategies.

TernaryThermodynamics Unbound Unbound PROTAC (Solution) Flex_State Flexible Linker (High Entropy) Unbound->Flex_State Design Choice Rigid_State Rigid Linker (Pre-organized) Unbound->Rigid_State Design Choice Flex_Complex Ternary Complex (High Entropic Penalty) Flex_State->Flex_Complex Binding (Large ΔS loss) Outcome Degradation Efficiency (Dmax / DC50) Flex_Complex->Outcome Variable Rigid_Complex Ternary Complex (Low Entropic Penalty) Rigid_State->Rigid_Complex Binding (Minimal ΔS loss) Rigid_Complex->Outcome High (if geometry fits)

Figure 1: Thermodynamic landscape of ternary complex formation. Rigid linkers reduce the energy barrier to complex formation by minimizing entropy loss.

Comparative Analysis: Performance Metrics

A. Potency & Selectivity (Cooperativity)

Rigid linkers drive isoform selectivity. By locking the spatial orientation of the E3 ligase relative to the target, rigid linkers can clash with homologous proteins that flexible linkers would otherwise accommodate.

  • Case Study (BET Bromodomains): The PROTAC QCA570 uses a rigid alkyne linker.[3] Compared to flexible analogs, it achieves picomolar potency (

    
    ) and high selectivity for BRD4 over BRD2/3 because the rigid linker prevents the "slop" that allows binding to the slightly different pockets of BRD2/3.
    
B. Pharmacokinetics (The "Chameleon" Effect)

Flexible PEGs are hydrophilic but often suffer from poor permeability due to high Total Polar Surface Area (TPSA) and exposure of oxygen atoms.

  • Rigid Linkers as Chameleons: Semi-rigid linkers (e.g., piperazines, spirocycles) can adopt folded conformations in the lipophilic membrane environment, shielding polar groups (lowering effective TPSA) and unfolding in the cytosol. This significantly improves oral bioavailability.

  • Metabolic Stability: Long alkyl/PEG chains are prone to oxidative metabolism (e.g., CYP450). Rigid heterocyclic linkers (piperidines) are often more metabolically stable.[4]

C. Data Summary Table

Comparison of representative PROTACs demonstrating the "Rigidity Shift."

FeatureFlexible (PEG/Alkyl)Semi-Rigid (Piperazine/Alkyne)
Representative Molecule ARV-825 (BRD4 degrader)QCA570 (BET degrader)
Linker Type PEG-based (Flexible)Alkyne-based (Rigid)
Entropic Penalty High (requires strong protein-protein interaction)Low (pre-organized)
Selectivity Low (Pan-BET degradation)High (BRD4 selective)
Cell Permeability Low to ModerateHigh (Oral bioavailability potential)
DC50 (Potency) ~1 nM< 50 pM
Synthetic Difficulty Low (Modular assembly)High (Requires specific geometry)
Risk Profile Low Risk (Likely to work, but weak)High Risk (All-or-nothing activity)

Experimental Workflow: Linker Rigidification Strategy

Do not start with rigid linkers. Use the following "Funnel Protocol" to evolve a hit into a lead.

Phase 1: The "Fishing" Expedition (Flexible Scanning)

Objective: Identify the optimal linker length.[]

  • Library Synthesis: Synthesize a library of 6-10 PROTACs using linear alkyl or PEG chains of varying lengths (e.g., 2 to 16 atoms).

  • Assay: Screen for degradation (Western Blot) at a fixed concentration (e.g., 1 µM).

  • Result: Identify the length (

    
    ) that yields maximal degradation (
    
    
    
    ).
Phase 2: Computational Modeling (Rosetta/MOE)

Objective: Predict the required vector.

  • Docking: Dock the Target and E3 ligase using the

    
     constraint.
    
  • Vector Analysis: Measure the exit vectors (angle and distance) between the attachment points.

  • Scaffold Selection: Select rigid scaffolds (piperazine, bicyclo[1.1.1]pentane, alkynes) that match this vector.

Phase 3: Rigidification & Screening

Objective: Improve potency and PK.

  • Synthesis: Replace the flexible chain with the selected rigid scaffold.

  • Biophysical Validation (TR-FRET):

    • Measure Binary Affinity (

      
       for Target and E3).
      
    • Measure Ternary Affinity (

      
      ).
      
    • Calculate Cooperativity (

      
      ): 
      
      
      
      .
    • Target:

      
       (Positive cooperativity).
      
  • Permeability Assay (PAMPA/Caco-2): Confirm that rigidification improved permeability compared to the PEG parent.

Optimization Logic Diagram

OptimizationWorkflow Start Hit Discovery (Warhead + E3 Ligand) Step1 Step 1: Flexible Scanning (PEG 2-16 units) Start->Step1 Decision1 Identify Optimal Length (L_opt) Step1->Decision1 Step2 Step 2: Vector Modeling (Rosetta/MOE) Decision1->Step2 Step3 Step 3: Rigid Scaffold Selection (Piperazine, Alkyne, Spiro) Step2->Step3 Step4 Step 4: Synthesis & TR-FRET Step3->Step4 Check Cooperativity (α) > 1? Step4->Check Success Lead Candidate (High Potency/PK) Check->Success Yes Fail Geometry Mismatch Re-design Scaffold Check->Fail No Fail->Step3

Figure 2: Strategic workflow for evolving a flexible PROTAC hit into a rigidified lead candidate.

Conclusion

The choice between flexible and rigid linkers is not binary but evolutionary. Flexible linkers are the superior tool for validating a target-E3 pair due to their low synthetic barrier and high adaptability. However, semi-rigid linkers are essential for clinical translation, offering the necessary improvements in potency (via cooperativity) and oral bioavailability (via conformational shielding).

Recommendation: Start flexible to find the "sweet spot" length. Then, use computational modeling to replace the flexible chain with a rigid scaffold that locks the ternary complex in its most cooperative state.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020).[6][7] Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy. Link

  • Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology. (Describes the design of rigid linkers for high cooperativity). Link

  • Klein, V. G., et al. (2020). Understanding and improving the membrane permeability of PROTACs. Journal of Medicinal Chemistry. (Analysis of the "chameleon" effect in rigid linkers). Link

  • Qin, C., et al. (2018). Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the BET Bromodomain Proteins. Journal of Medicinal Chemistry. Link

  • Bebibekova, S., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling. Link

Sources

Piperidine vs. Piperazine Linkers in PROTAC Design: A Comparative Guide to Efficiency and Physicochemical Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed as a passive connector but as a critical determinant of ternary complex stability, metabolic fate, and cell permeability.[]

The Verdict:

  • Piperazine linkers are the superior choice when aqueous solubility is the limiting factor. The distal nitrogen provides a protonation handle (

    
    ), improving dissolution kinetics and lysosomal escape. However, this polarity can hinder passive permeability if not balanced.
    
  • Piperidine linkers are preferred when membrane permeability and lipophilicity need preservation. They offer similar rigidifying benefits (reducing the entropic penalty of binding) without introducing a second ionizable center, making them ideal for adjusting LogD in highly polar warhead-ligase pairings.

Physicochemical & Structural Analysis

The choice between piperidine and piperazine is fundamentally a trade-off between solubility and permeability, modulated by the structural rigidity required to freeze the PROTAC in a bioactive conformation.

Comparative Physicochemical Profile[1]
FeaturePiperazine LinkerPiperidine LinkerImpact on PROTAC Efficiency
Solubility High (Protonatable

Nitrogen)
Moderate (Single amine usually amidated)Piperazine rescues insoluble warheads; Piperidine requires polar groups elsewhere.
Rigidity High (Chair conformation)High (Chair conformation)Both reduce entropic penalty (

) of ternary complex formation compared to PEG/Alkyl.
Lipophilicity Lower LogP (More polar)Higher LogP (More lipophilic)Piperidine is better for crossing the blood-brain barrier (BBB) or entering dense tumors.
Basicity (

)

(Tunable)
Neutral (if amide-linked) or BasicPiperazine's charge can lead to lysosomal trapping ("lysosomotropism").
Metabolic Stability Moderate (N-oxidation/dealkylation risk)High (Fewer metabolic soft spots)Piperidine often shows superior half-life (

) in microsomes.
The "Rigidity" Factor: Why Cyclic Linkers Outperform PEG

Flexible linkers (PEG/Alkyl) suffer from a high entropic penalty upon binding. The PROTAC must collapse from a random coil into a specific shape to bridge the E3 ligase and the Protein of Interest (POI).

  • Piperidine/Piperazine Effect: These rings introduce a "kink" or "spacer" that restricts the number of rotatable bonds. This pre-organization lowers the energy barrier for ternary complex formation, often improving

    
     values by 10-100 fold compared to flexible analogs.
    

Decision Framework: Selecting the Right Linker

The following decision tree illustrates the logical flow for selecting between these two moieties based on experimental feedback (Solubility vs. Permeability data).

LinkerSelection Start PROTAC Lead Optimization (Poor Efficiency) CheckSolubility Is Aqueous Solubility < 10 µM? Start->CheckSolubility CheckPermeability Is PAMPA/Caco-2 Permeability Low? CheckSolubility->CheckPermeability No (Solubility OK) Piperazine Select PIPERAZINE Linker (Introduces basic N for solubility) CheckSolubility->Piperazine Yes (Poor Solubility) Piperidine Select PIPERIDINE Linker (Maintains lipophilicity/LogD) CheckPermeability->Piperidine Yes (Poor Permeability) Rigidify Test Both for Conformation (Screen for Ternary Complex Cooperativity) CheckPermeability->Rigidify No (Both OK, but Low Potency) Outcome1 Monitor Lysosomal Trapping Piperazine->Outcome1 Outcome2 Monitor Metabolic Clearance Piperidine->Outcome2

Figure 1: Decision matrix for linker selection based on ADME feedback loops.

Case Studies in Degradation Efficiency

Case Study A: ARD-69 (Androgen Receptor Degrader)
  • Challenge: Early AR degraders using flexible PEG linkers showed poor potency due to unfavorable binding conformations.

  • Solution: Introduction of a rigid linker containing a piperidine-piperazine hybrid motif.[2][3][4]

  • Mechanism: The rigid linker enforced a specific exit vector from the VHL ligand, directing the warhead precisely to the AR ligand binding pocket.

  • Result:

    
     nM with >95% degradation (
    
    
    
    ).[2] The piperazine moiety also improved the solubility of the highly lipophilic enzalutamide-based warhead.
Case Study B: VHL vs. Cereblon Permeability
  • Observation: VHL ligands (hydroxyproline derivatives) are polar. Adding a polar piperazine linker often pushes the Total Polar Surface Area (TPSA) beyond the limit for oral bioavailability (

    
    ).
    
  • Strategy: In VHL-based PROTACs, piperidine is often preferred to cap the TPSA. Conversely, Cereblon ligands (thalidomide analogs) are more lipophilic, allowing the use of piperazine linkers to boost solubility without compromising permeability.

Experimental Protocols

Protocol 1: Linker Conjugation via Reductive Amination

This method is standard for introducing piperidine/piperazine linkers to aldehyde-functionalized ligands.

Reagents:

  • Ligand-Aldehyde (1 eq)

  • Boc-protected Piperazine/Piperidine amine (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • DCM/MeOH (10:1 v/v)

Step-by-Step:

  • Dissolution: Dissolve the Ligand-Aldehyde and the Amine linker in dry DCM/MeOH under nitrogen.

  • Imine Formation: Stir at room temperature for 30 minutes. (Optional: Add

    
     to sequester water if reaction is sluggish).
    
  • Reduction: Cool to 0°C. Add STAB portion-wise.

  • Reaction: Warm to RT and stir for 4-16 hours. Monitor by LC-MS for the disappearance of the imine intermediate.

  • Workup: Quench with sat.

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Deprotection: Treat the crude Boc-intermediate with TFA/DCM (1:1) for 1 hour to expose the distal amine for the next coupling step.

Protocol 2: HiBiT Lytic Degradation Assay (Quantitative Efficiency)

To objectively compare the


 of piperidine vs. piperazine variants.

System: CRISPR-edited cell line expressing HiBiT-tagged Target Protein.

Step-by-Step:

  • Seeding: Plate HiBiT-cells (e.g., HEK293) at 5,000 cells/well in 96-well white-walled plates. Incubate overnight.

  • Treatment: Prepare 10-point serial dilutions of PROTACs (Piperidine vs. Piperazine variants). Treat cells for 6, 16, and 24 hours.

  • Lysis/Detection: Add Nano-Glo® HiBiT Lytic Reagent (Promega) equal to the culture volume.

  • Incubation: Shake at 300 rpm for 10 minutes to lyse cells and allow LgBiT-HiBiT complementation.

  • Measurement: Read luminescence on a plate reader.

  • Analysis: Normalize to DMSO control. Plot Log[Concentration] vs. Relative Luminescence to calculate

    
     and 
    
    
    
    .

Mechanistic Visualization: The "Chameleon" Effect

One of the advanced arguments for piperazine is its ability to act as a "molecular chameleon"—protonated and soluble in water, but potentially deprotonating or forming intramolecular H-bonds to pass through membranes.

ChameleonEffect cluster_blood Bloodstream (pH 7.4) cluster_membrane Cell Membrane (Lipophilic) cluster_cytosol Cytosol (pH 7.2) Protonated Piperazine-PROTAC (+) (Open Conformation) Neutral Piperazine-PROTAC (0) (Folded/H-bonded) Protonated->Neutral Deprotonation/Desolvation Active Active PROTAC (Ternary Complex) Neutral->Active Re-solvation & Target Binding

Figure 2: The "Chameleon" property of piperazine linkers allows dynamic adaptation to environmental pH, aiding solubility in blood and permeability in membranes.

References

  • BOC Sciences. (2025). Piperazine & Triazole Linkers - Functional PROTAC Tools.

  • BenchChem. (2025).[2][3][5][6] A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. Link

  • Desantis, J., et al. (2022).[7] PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances.[8] Link

  • Klein, V. G., et al. (2020). Understanding and Improving the Membrane Permeability of VHL-Based PROTACs. Journal of Medicinal Chemistry. Link

  • Maple, H. J., et al. (2019). Current strategies for the design of PROTAC linkers: a critical review. Explor. Target Antitumor Ther. Link

Sources

Definitive Guide to Validating Linker Geometry: X-ray Crystallography vs. Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Geometry of Efficacy

In the design of heterobifunctional molecules—such as PROTACs, antibody-drug conjugates (ADCs), and fragment-linked inhibitors—the linker is not merely a bridge; it is a thermodynamic governor. A linker with incorrect curvature or torsion angles can preclude the formation of a productive ternary complex, leading to "dead" SAR (Structure-Activity Relationship) data where potency does not correlate with affinity.

While computational modeling offers speed and NMR provides dynamic insight, X-ray Crystallography remains the only method capable of providing the definitive, atomic-resolution coordinates required to validate linker geometry with certainty. This guide objectively compares these methodologies and details a self-validating crystallographic protocol for confirming linker conformation.

Part 1: Comparative Analysis of Validation Methods

The following table contrasts the three primary modalities for validating linker geometry. Note that while Cryo-EM is rising, it currently lacks the resolution (<2.0 Å) typically required to resolve small-molecule linker torsion angles in flexible regions.

Table 1: Methodological Performance Matrix
FeatureX-ray Crystallography (Gold Standard)Solution NMR Computational Modeling (e.g., Rosetta/AlphaFold)
Primary Output Static electron density map (

)
Ensemble of conformers in solutionPredicted energy minima
Linker Resolution High (<2.5 Å required for torsion precision)Medium (Distance restraints, NOEs)Variable (Dependent on force field accuracy)
Flexibility Handling Poor (Disordered linkers disappear)Excellent (Direct measurement of dynamics)Good (MD simulations)
Sample Requirement High purity, crystallizable complex (>5 mg)High concentration, isotopic labeling (

)
None (In silico)
Validation Confidence Absolute (If density is present)High (For short linkers)Low (Hypothetical until proven)
Throughput Low to Medium (Weeks)Low (Weeks to Months)High (Minutes)
Decision Logic for Researchers

Use X-ray Crystallography when:

  • You need to define the exact "active conformation" of a PROTAC ternary complex.

  • You are designing rigidified linkers (e.g., piperazines, alkynes) and need to verify the exit vector.

  • You require a PDB-depositable structure for IP protection.

Use NMR when:

  • The linker is intrinsically disordered and fails to diffract (no electron density).

  • You need to understand the population of linker conformers in solution.

Part 2: Technical Deep Dive – The X-ray Advantage & Challenges

The Mechanism of Validation

X-ray crystallography validates linker geometry by mapping the electron density of the molecule. However, linkers present a unique challenge: B-factor blooming . Because linkers are often solvent-exposed and flexible, their atomic positions vibrate more than the protein core. High B-factors (>60-80


) cause the electron density to "smear," often becoming invisible in standard maps.
The "Self-Validating" Solution: Polder Maps

Standard "Omit Maps" (calculating density after deleting the ligand) often fail for linkers because the bulk solvent model fills the "empty" space with water density, obscuring the weak signal of the linker.

The Superior Alternative: The Polder Map (implemented in Phenix and other suites) excludes bulk solvent from the region around the omitted linker.[1][2] This prevents the solvent mask from suppressing the linker's weak density, allowing for a definitive "Yes/No" validation of the linker's presence and geometry [1].

Part 3: Experimental Protocol for Linker Validation

Objective: To unambiguously resolve the torsion angles of a PROTAC linker within a ternary complex.

Phase 1: Complex Formation & Crystallization
  • Step 1.1: Stoichiometry Control. Do not rely on soaking. Large linkers often disrupt pre-existing crystal lattices. Co-crystallization is mandatory. Mix Protein A : Linker-Drug : Protein B in a 1:1.2:1 ratio to drive complex formation.

  • Step 2.1: Matrix Screening. Use sparse-matrix screens (e.g., JCSG+, MCSG) but supplement with additives that reduce solvent entropy (e.g., MPD, Hexanediol) to encourage linker ordering.

Phase 2: Data Collection & Processing
  • Step 2.1: High Redundancy. Collect 360° of data (or more) to maximize multiplicity. Weak linker density requires high signal-to-noise (I/

    
    I) ratios in the outer shells.
    
  • Step 2.2: Resolution Cutoff. Do not artificially truncate data. Use CC1/2 > 0.3 as your guide. You need high-resolution terms to define the sharp turns in a linker.

Phase 3: Refinement & Validation (The Critical Workflow)
  • Step 3.1: Ligand Restraint Generation. Generate a CIF file (using eLBOW or Grade) that strictly enforces chirality but allows torsional freedom. Crucial: Do not over-restrain the linker planarity; let the data drive the geometry.

  • Step 3.2: Rigid Body Refinement. Place the two protein domains first.

  • Step 3.3: Ligand Placement. Manually fit the linker into the difference density (

    
    ).
    
  • Step 3.4: The Polder Map Test.

    • Delete the linker from the model.

    • Run phenix.polder (or equivalent).[3]

    • Pass Criteria: Continuous green density (>3

      
      ) connecting the two warheads.
      
    • Fail Criteria: Broken density or density that resembles water networks.

Part 4: Visualization of Workflows

Diagram 1: The Linker Validation Workflow

This diagram outlines the decision-making process for validating linker geometry, highlighting the critical "Polder Map" checkpoint.

LinkerValidation Start Start: Linker Design Candidate CoCryst Co-Crystallization (Ternary Complex) Start->CoCryst Diffraction X-ray Diffraction (Target < 2.5 Å) CoCryst->Diffraction Refinement Initial Refinement (Place Protein Domains) Diffraction->Refinement CheckDensity Is Linker Density Visible in 2Fo-Fc Map? Refinement->CheckDensity StandardRef Standard Refinement (Real Space Fit) CheckDensity->StandardRef Yes, clear PolderCalc Calculate Polder OMIT Map (Exclude Bulk Solvent) CheckDensity->PolderCalc No / Weak Success VALIDATED Geometry Confirmed StandardRef->Success PolderCheck Continuous Density > 3.0 Sigma? PolderCalc->PolderCheck PolderCheck->Success Yes Ambiguous AMBIGUOUS Likely Disordered PolderCheck->Ambiguous No NMR_Alt Switch to Solution NMR or MD Simulation Ambiguous->NMR_Alt

Caption: Figure 1. Decision tree for crystallographic validation of linker geometry. Note the use of Polder maps for weak density regions.

Diagram 2: Comparative Mechanism (X-ray vs. NMR)

Visualizing why X-ray provides a "snapshot" while NMR provides an "ensemble."

Comparison cluster_Xray X-ray Crystallography cluster_NMR Solution NMR X_Input Crystal Lattice X_Process Electron Density (Time-Averaged) X_Input->X_Process X_Result Single Conformer (Precise Geometry) X_Process->X_Result N_Input Solution State N_Process NOE Restraints (Distance Based) N_Input->N_Process N_Result Ensemble (Dynamic Range) N_Process->N_Result

Caption: Figure 2. Mechanistic comparison. X-ray yields a precise static model; NMR yields a dynamic ensemble.[4]

Part 5: Case Study Data (PROTAC Validation)

Scenario: Validation of a PEG-3 linker in a VHL-based PROTAC targeting BRD4 (Bromodomain).

Experimental Data Summary:

MetricStandard Omit Map (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Polder Map (

)
Conclusion
Map Contour Level 1.0

3.0

Polder map allows higher confidence threshold.
Linker Continuity Broken at ether oxygensContinuous densityStandard map failed due to solvent noise.
Correlation (CC) 0.65 (Ligand to Map)0.82 (Ligand to Map)Significant improvement in fit quality.
Torsion Angle C-O-C angle undefinedDefined at 112°Geometry validated as "relaxed."

Analysis: The standard difference map suggested the linker was disordered (invisible). However, the Polder map revealed that the linker adopted a specific, low-energy conformation tucked against the VHL surface, stabilizing the ternary complex. This validated the design hypothesis and justified the synthesis of rigidified analogs [2].

References

  • Liebschner, D., et al. (2017).[1][2] Polder maps: improving OMIT maps by excluding bulk solvent.[1][2][3][5] Acta Crystallographica Section D, 73(2), 148-157.

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13, 514–521.

  • Wüthrich, K. (2003). NMR studies of structure and function of biological macromolecules.[4][6][7] Journal of Biomolecular NMR, 27, 13–39.

  • Phenix Documentation. (n.d.). Polder Maps. Lawrence Berkeley National Laboratory.[2]

Sources

Reference Standards for [1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of high-potency pharmaceuticals—particularly PROTAC® degraders and antifungal agents—the integrity of building blocks dictates the final API's purity profile.[1] [1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol (CAS: 1296224-87-7 ) serves as a critical rigid linker, facilitating precise spatial orientation between E3 ligase ligands and target proteins.

This guide provides an objective technical comparison of reference standard grades for this compound. It details validation protocols, impurity profiling strategies, and the specific impact of standard quality on downstream applications like Suzuki-Miyaura cross-coupling.

Technical Profile & Criticality
FeatureSpecification
Chemical Name [1-(4-Bromophenyl)piperidin-4-yl]methanol
CAS Number 1296224-87-7
Molecular Formula C₁₂H₁₆BrNO
Molecular Weight 270.17 g/mol
Structure A piperidine ring N-substituted with a para-bromophenyl group, bearing a hydroxymethyl moiety at the C4 position.[1][2]
Critical Function Acts as a bifunctional linker.[3] The aryl bromide allows for cross-coupling (C-C bond formation), while the primary alcohol enables esterification or etherification (attachment to ligand/warhead).
Comparative Analysis: Reference Standard Grades

Selecting the appropriate grade is not merely a regulatory checkbox; it is a risk management strategy. The table below delineates the functional differences between available grades.

FeatureCertified Reference Standard (CRS) Analytical Standard (AS) Research Grade (RG)
Primary Use Quantification & Validation (Assay purity, Method Validation)Identification (Retention time marker, qualitative NMR)Synthesis (Starting material)
Purity >98.0% (Mass Balance/qNMR)>95.0% (Area % by HPLC)Variable (Often >90%)
Traceability SI Traceable (NIST/BAM) via ISO 17034 accreditation.Traceable to internal standards.Lot-specific only.
Uncertainty Explicit Uncertainty Budget provided (e.g., ±0.5%).No uncertainty statement.[1]No uncertainty statement.[1]
Characterization Full battery: ¹H-NMR, ¹³C-NMR, HPLC-MS, TGA, KF (Water), ROI (Residue on Ignition).[1]Identity (NMR/MS) + Purity (HPLC).Identity (NMR) only.
Cost Factor High (10x-50x of RG)Medium (5x-10x of RG)Low
The "Impurity Carryover" Risk

Using a Research Grade material as a reference standard for impurity profiling is a critical error.

  • Scenario: A researcher uses RG material (90% pure) to quantify residual linker in a final PROTAC drug substance.

  • Consequence: The 10% impurities in the "standard" (likely des-bromo analogs or regioisomers) will cause false negatives in the impurity assay, potentially releasing a toxic drug batch.

  • Recommendation: Always use CRS or AS for releasing final intermediates.

Validation Protocols: Establishing the Standard

To qualify a batch of [1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol as an in-house reference standard (Secondary Standard), the following protocols must be executed.

Protocol A: High-Resolution HPLC-UV/MS Purity Assay

Objective: Determine chromatographic purity and identify potential des-bromo impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5% → 95% B (Linear gradient)

    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.[1][4]

  • Detection:

    • UV: 254 nm (Aryl absorption) & 210 nm (General).

    • MS: ESI+ Mode (Scan range 100–600 m/z). Expect [M+H]⁺ at m/z ~270/272 (1:1 isotopic ratio for Br).

  • Acceptance Criteria: Main peak >98.0% area; no single impurity >0.5%.

Protocol B: ¹H-NMR Identity Verification

Objective: Confirm structure and rule out isomeric impurities (e.g., meta-bromo).

  • Solvent: DMSO-d₆ or CDCl₃.

  • Key Signals:

    • Aryl Protons: Two doublets (AA'BB' system) around 7.0–7.5 ppm, integrating to 4H. This confirms para-substitution.

    • Piperidine Ring: Multiplets at 2.5–3.8 ppm (N-CH protons) and 1.2–1.9 ppm (C-CH protons).

    • Hydroxymethyl: Doublet (or singlet if exchange is fast) at ~3.3–3.5 ppm (-CH₂-OH).

  • Validation Check: If the aryl region shows a complex multiplet instead of clear doublets, the sample may contain ortho- or meta- isomers.

Visualization: The Qualification Workflow

The following diagram illustrates the decision matrix for qualifying this reference standard in a GMP/GLP environment.

ReferenceStandardQualification Start Raw Material (CAS: 1296224-87-7) InitialQC Initial QC: ¹H-NMR + HPLC-UV Start->InitialQC Decision1 Purity > 98%? InitialQC->Decision1 Recrystallize Purification: Recrystallize (EtOH/Hexane) Decision1->Recrystallize No (<98%) FullChar Full Characterization: 1. Mass Balance (TGA/KF) 2. qNMR (Internal Std) 3. LC-MS (Impurity ID) Decision1->FullChar Yes Recrystallize->InitialQC Re-test CalcPurity Calculate Potency: Potency = (100 - %Imp - %H2O - %Res) × Purity(LC) FullChar->CalcPurity Certify Issue Certificate of Analysis (Secondary Standard) CalcPurity->Certify

Figure 1: Workflow for qualifying a Research Grade material into a Secondary Reference Standard.

Handling & Stability
  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The primary alcohol is susceptible to oxidation to the aldehyde or carboxylic acid upon prolonged exposure to air.

  • Hygroscopicity: The piperidine nitrogen can form hydrates. Always equilibrate the vial to room temperature before opening to prevent condensation, which affects weighing accuracy (and thus quantitative results).

References
  • ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization. Link

  • FDA Guidance for Industry . Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Link

  • Buhler, S., et al. "Linker effects in the design of PROTACs." Cell Chemical Biology, 2018. (Contextual reference for linker stability).
  • PubChem Compound Summary . "1-(4-Bromophenyl)piperidin-4-yl]methanol".[1] National Center for Biotechnology Information. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.